molecular formula C8H11Cl2N3 B566672 4,6-dichloro-N-isopropyl-N-methylpyrimidin-2-amine CAS No. 1289130-76-2

4,6-dichloro-N-isopropyl-N-methylpyrimidin-2-amine

货号: B566672
CAS 编号: 1289130-76-2
分子量: 220.097
InChI 键: ZXNGJNXIJJHKBB-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4,6-Dichloro-N-isopropyl-N-methylpyrimidin-2-amine (CAS 1289130-76-2) is a high-value, halogenated pyrimidine derivative of significant interest in organic and medicinal chemistry research. With a molecular formula of C 8 H 11 Cl 2 N 3 and a molecular weight of 220.10 g/mol, this compound serves as a versatile synthetic intermediate . The presence of two chlorine atoms on the pyrimidine ring makes it an excellent electrophilic scaffold for sequential nucleophilic aromatic substitution reactions, allowing for the stepwise and regioselective introduction of diverse functional groups . This compound is particularly useful in the synthesis of more complex, drug-like molecules. Dichloropyrimidine intermediates are pivotal in constructing libraries of small molecules for biological screening and are employed in the development of potential pharmaceutical agents . For instance, similar N-substituted dichloropyrimidine amines are key precursors in patented synthetic routes to active pharmaceutical ingredients, underscoring the utility of this chemical class in drug discovery and process chemistry . Researchers value this compound for its ability to increase molecular diversity and lipophilicity, which can be critical for modulating the properties of lead compounds in optimization campaigns . For safe handling, please refer to the associated Safety Data Sheet. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic use.

属性

IUPAC Name

4,6-dichloro-N-methyl-N-propan-2-ylpyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11Cl2N3/c1-5(2)13(3)8-11-6(9)4-7(10)12-8/h4-5H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXNGJNXIJJHKBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C)C1=NC(=CC(=N1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40744855
Record name 4,6-Dichloro-N-methyl-N-(propan-2-yl)pyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40744855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1289130-76-2
Record name 4,6-Dichloro-N-methyl-N-(propan-2-yl)pyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40744855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

physicochemical properties of 4,6-dichloro-N-isopropyl-N-methylpyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Physicochemical Properties of 4,6-dichloro-N-isopropyl-N-methylpyrimidin-2-amine

Abstract: This technical guide provides a comprehensive examination of the physicochemical properties, stability profile, and analytical characterization of 4,6-dichloro-N-isopropyl-N-methylpyrimidin-2-amine. Designed for researchers, scientists, and professionals in drug development, this document synthesizes fundamental data with field-proven insights into the compound's handling, analysis, and reactivity. By elucidating the causality behind its chemical behavior, particularly its susceptibility to nucleophilic substitution, this guide serves as an essential resource for the effective utilization of this versatile chemical intermediate.

Chemical Identity and Core Properties

4,6-dichloro-N-isopropyl-N-methylpyrimidin-2-amine belongs to the class of dichloropyrimidines, a family of heterocyclic compounds widely employed as building blocks in the synthesis of pharmaceuticals and agrochemicals. The pyrimidine core is electron-deficient, a characteristic significantly amplified by the two chlorine atoms at the C4 and C6 positions. This electronic feature is the primary determinant of the compound's reactivity and stability.

PropertyValueSource
CAS Number 1289130-76-2[1][2][3]
Molecular Formula C₈H₁₁Cl₂N₃[1]
Molecular Weight 220.10 g/mol [1][3]
IUPAC Name 4,6-dichloro-N-isopropyl-N-methylpyrimidin-2-amine[3]
SMILES ClC1=CC(Cl)=NC(N(C)C(C)C)=N1[3]

Physicochemical Characteristics and Stability Profile

A thorough understanding of the compound's physical properties and chemical stability is paramount for its proper handling, storage, and application in synthetic protocols.

PropertyValue / DescriptionInsights & Causality
Appearance Not explicitly reported; likely a solid or high-boiling oil.Related dichloropyrimidine derivatives exist as solids or liquids[4][5].
Melting Point Not experimentally determined.For reference, the core structure 4,6-dichloropyrimidine melts at 65-67 °C[5]. Substitution may alter this value significantly.
Boiling Point Not experimentally determined.A related, similarly sized compound has a predicted boiling point of 334.1 °C[4]. High-vacuum distillation would be required to prevent thermal decomposition.
Solubility Soluble in aprotic organic solvents (e.g., DMSO, Acetonitrile, Dichloromethane).Due to its susceptibility to solvolysis, aprotic solvents are strongly recommended for preparing stock solutions to ensure sample integrity[6].
pKa Not experimentally determined.The pyrimidine ring nitrogens are expected to be very weakly basic due to the strong electron-withdrawing effect of the two chlorine atoms. A predicted pKa for a related structure is -3.46[4].
LogP Not experimentally determined.A calculated LogP for the closely related 4,6-dichloro-N-methylpyrimidin-2-amine is 1.8251, indicating moderate lipophilicity.
Chemical Stability and Degradation Pathways: A Critical Consideration

The most significant chemical characteristic of 4,6-dichloro-N-isopropyl-N-methylpyrimidin-2-amine is its susceptibility to nucleophilic aromatic substitution (SₙAr). The electron-deficient pyrimidine ring makes the carbon atoms at the C4 and C6 positions highly electrophilic and thus prone to attack by nucleophiles.

Primary Degradation Pathway: The primary stability concern is hydrolysis or solvolysis, where the chloro groups are displaced by water or solvent molecules (e.g., methanol, ethanol)[6]. This reaction can be catalyzed by both acidic and basic conditions and leads to the formation of hydroxy- or alkoxy-pyrimidine impurities, which can complicate subsequent reactions and analyses[6].

Expert Insight: The high reactivity of the chloro groups is not merely a stability issue but is the very feature that makes this compound a useful synthetic intermediate. Controlled SₙAr reactions with other nucleophiles (amines, thiols, etc.) are the basis for its application in building more complex molecules[7][8]. However, for storage and routine handling, this reactivity necessitates stringent precautions.

Storage and Handling Recommendations:

  • Store in a dry, sealed container to prevent exposure to moisture[1].

  • For long-term storage, maintain at low temperatures (e.g., -20°C) and protect from light[9].

  • Always use freshly prepared solutions in aprotic solvents for analytical or synthetic work to minimize the presence of degradation products[6].

Parent 4,6-dichloro-N-isopropyl- N-methylpyrimidin-2-amine Intermediate 4-chloro-6-hydroxy-N-isopropyl- N-methylpyrimidin-2-amine Parent->Intermediate + H₂O - HCl Final 4,6-dihydroxy-N-isopropyl- N-methylpyrimidin-2-amine Intermediate->Final + H₂O - HCl

Caption: Hydrolytic degradation pathway via sequential nucleophilic substitution.

Analytical Characterization and Quality Control

Rigorous analytical control is essential to confirm the identity, purity, and stability of 4,6-dichloro-N-isopropyl-N-methylpyrimidin-2-amine. The methods described below are based on established protocols for structurally similar compounds[10][11].

Chromatographic Purity Assessment

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the principal techniques for assessing purity and detecting degradation products or synthesis-related impurities.

Protocol 3.1.1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC-UV)

This method is ideal for routine purity analysis.

  • Sample Preparation: Accurately weigh approximately 1 mg of the compound and dissolve it in 1 mL of acetonitrile to create a 1 mg/mL stock solution. Filter through a 0.45 µm syringe filter prior to injection[10].

  • Instrumentation & Conditions:

    • Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size)[10].

    • Mobile Phase: Isocratic or gradient elution using a mixture of acetonitrile and water. A typical starting point is 60:40 (Acetonitrile:Water).

    • Flow Rate: 1.0 mL/min[10].

    • Column Temperature: 30 °C[10].

    • Detection: UV detector at 254 nm[10].

    • Injection Volume: 10 µL[10].

  • Data Analysis: Purity is determined by area percentage, where the main peak's area is calculated as a percentage of the total peak area. The appearance of more polar peaks over time can indicate hydrolysis.

Protocol 3.1.2: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS provides orthogonal purity data and definitive mass identification.

  • Sample Preparation: Prepare a dilute solution (approx. 1 mg/mL) in a volatile aprotic solvent such as dichloromethane or ethyl acetate[10].

  • Instrumentation & Conditions:

    • Column: A non-polar capillary column such as a DB-5 (or equivalent) is suitable (e.g., 30 m x 0.25 mm I.D., 0.25 µm film thickness)[11].

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min[10].

    • Injector Temperature: 280 °C in split mode (e.g., 50:1 split ratio)[10][11].

    • Oven Program: Initial temperature of 80 °C (hold 2 min), ramp at 10 °C/min to 280 °C (hold 5 min)[10].

    • MS Detector: Electron Ionization (EI) at 70 eV, scanning a mass range of 40-500 m/z[10].

  • Data Analysis: The total ion chromatogram (TIC) is used for purity assessment by area percent. The mass spectrum of the main peak must correspond to the compound's molecular weight and isotopic pattern.

cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Evaluation Prep Dissolve in Aprotic Solvent HPLC RP-HPLC-UV (Purity, Degradation) Prep->HPLC GCMS GC-MS (Purity, Identity) Prep->GCMS Confirm Confirm Structure & Purity >95% HPLC->Confirm GCMS->Confirm

Caption: General workflow for analytical quality control of the compound.

Structural Elucidation
  • Mass Spectrometry (MS): The most telling feature in an EI or ESI mass spectrum is the isotopic signature of two chlorine atoms. The molecular ion region should exhibit three peaks: M⁺ (m/z ≈ 220), M⁺+2 (m/z ≈ 222), and M⁺+4 (m/z ≈ 224) in an approximate intensity ratio of 9:6:1. This pattern is definitive proof of a dichlorinated compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: While specific spectra are not publicly available, the expected signals are predictable:

    • ¹H NMR: A septet and a doublet for the isopropyl group protons, a singlet for the N-methyl protons, and a singlet for the lone proton on the pyrimidine ring (C5-H). The chemical shift of water should be carefully noted as it can shift based on conditions[12].

    • ¹³C NMR: Resonances corresponding to the isopropyl carbons, the N-methyl carbon, and three distinct signals for the pyrimidine ring carbons (C2, C4/C6, and C5).

  • Infrared (IR) Spectroscopy: Characteristic absorption bands would include C-H stretching (aliphatic), C=N and C=C stretching from the pyrimidine ring, and C-Cl stretching vibrations[13].

Synthesis and Reactivity Context

The compound's utility stems from the reactivity of its 4,6-dichloro-pyrimidine core. This core is typically synthesized via the chlorination of 4,6-dihydroxypyrimidine using reagents like phosphorus oxychloride (POCl₃)[14][15]. The subsequent introduction of the N-isopropyl-N-methylamine group at the C2 position completes the synthesis. Understanding this background is useful for anticipating potential impurities, such as residual starting materials or incompletely chlorinated intermediates.

The two chlorine atoms at C4 and C6 are reactive sites for further functionalization via SₙAr reactions, allowing for the regioselective introduction of a wide range of substituents, a strategy frequently used in the development of kinase inhibitors and other biologically active molecules[7][16].

Conclusion

4,6-dichloro-N-isopropyl-N-methylpyrimidin-2-amine is a valuable chemical intermediate whose utility is intrinsically linked to its physicochemical properties. Its defining characteristic is the electrophilic nature of the dichloropyrimidine ring, which enables its use in nucleophilic substitution reactions but also renders it susceptible to hydrolytic degradation. Researchers and scientists must employ robust analytical methods for quality control and adhere to strict handling and storage protocols, favoring aprotic solvents and anhydrous conditions. With these considerations, the compound can be effectively utilized as a versatile platform for the synthesis of more complex molecular architectures.

References

  • Al-Masoudi, N. A., et al. (2008). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. Molecules. Available at: [Link]

  • Wood, H. L., et al. (2021). Discovery of 4,6-disubstituted pyrimidines as potent inhibitors of the Heat Shock Factor (HSF1) stress pathway and CDK9. RSC Medicinal Chemistry. Available at: [Link]

  • Google Patents. CN105732514A - Synthetic method of 4,6-dichloropyrimidine.
  • Baluja, S., et al. (2018). Physicochemical properties of some pyrimidine derivatives in some organic solvents. Journal of Analytical & Pharmaceutical Research. Available at: [Link]

  • Sajjan India Limited. (2010). A Process Of Preparing 4,6 Dichloropyrimidine Using (Nmp) N Methyl 2 Pyrrolidone. Indian Patent Office. Available at: [Link]

  • Ladpli, V. (1970). The investigations of the methods for the reduction of chloroyrimidines. Oregon State University. Available at: [Link]

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. Available at: [Link]

  • Humphries, P. S., et al. (2006). A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters. Available at: [Link]

  • NIST. 5-Amino-4,6-dichloropyrimidine. NIST WebBook. Available at: [Link]

  • Google Patents. Method for synthesizing 4,6-dichloro-2-(propylthio)-5-aminopyrimidine.
  • Singh, A., et al. (2021). Schiff base ligands derived from 4-chloro-6-methylpyrimidin-2-amine: Chemical synthesis, bactericidal activity and molecular docking studies against targeted microbial pathogen. ResearchGate. Available at: [Link]

  • PubChem. 2-Amino-4,6-dichloropyridine. National Center for Biotechnology Information. Available at: [Link]

  • ResearchGate. ChemInform Abstract: Chemoselective Reactions of 4,6-Dichloro-2-(methylsulfonyl)pyrimidine and Related Electrophiles with Amines. Available at: [Link]

  • Fun, H.-K., et al. (2012). 4-Chloro-6-methoxypyrimidin-2-amine. Acta Crystallographica Section E. Available at: [Link]

Sources

solubility of 4,6-dichloro-N-isopropyl-N-methylpyrimidin-2-amine in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide Solubility Profiling of 4,6-dichloro-N-isopropyl-N-methylpyrimidin-2-amine (CAS 1289130-76-2) in Organic Solvents

Abstract

4,6-dichloro-N-isopropyl-N-methylpyrimidin-2-amine is a substituted pyrimidine, a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science.[1][2] The solubility of such an intermediate is a critical physicochemical parameter that dictates its handling, reaction conditions, purification, and formulation potential. This guide provides a comprehensive framework for researchers, chemists, and drug development professionals to systematically determine and understand the solubility of 4,6-dichloro-N-isopropyl-N-methylpyrimidin-2-amine in a range of common organic solvents. We will detail the theoretical considerations that influence its solubility, present a robust, step-by-step experimental protocol for isothermal gravimetric analysis, and discuss methods for data correlation and analysis. The methodologies outlined herein are designed to establish a reliable and reproducible solubility profile, enabling informed solvent selection for synthesis, purification, and formulation development.

Introduction to 4,6-dichloro-N-isopropyl-N-methylpyrimidin-2-amine

Substituted pyrimidines are foundational scaffolds in numerous pharmacologically active agents and functional materials.[3] The specific compound, 4,6-dichloro-N-isopropyl-N-methylpyrimidin-2-amine (Figure 1), possesses a unique combination of functional groups that define its chemical reactivity and physical properties.

  • Chemical Name: 4,6-dichloro-N-isopropyl-N-methylpyrimidin-2-amine[4]

  • CAS Number: 1289130-76-2[5]

  • Molecular Formula: C₈H₁₁Cl₂N₃[5]

  • Molecular Weight: 220.10 g/mol [4]

The two chlorine atoms at the 4 and 6 positions are excellent leaving groups, making the compound a versatile intermediate for nucleophilic substitution reactions, such as Suzuki and Kumada couplings, to build more complex molecular architectures.[1][6] The N-isopropyl-N-methylamino group at the 2-position modulates the electronic properties and steric profile of the molecule. Understanding the solubility of this specific intermediate is paramount for its effective use, as it directly impacts reaction kinetics, yield, and the feasibility of downstream processing.

Physicochemical Profile and Predicted Solubility Behavior

While specific experimental solubility data for this compound is not widely published, we can predict its behavior by analyzing its structural features and drawing parallels with related pyrimidine derivatives.

  • The Dichloropyrimidine Core: The aromatic pyrimidine ring itself is relatively nonpolar. The two electronegative chlorine atoms create a dipole moment but also contribute to the molecule's hydrophobicity, suggesting poor solubility in water.

  • Tertiary Amine Group: The N-isopropyl-N-methylamino group is sterically hindered and lacks a hydrogen bond donor, though the nitrogen atom can act as a hydrogen bond acceptor. This group significantly increases the lipophilicity of the molecule.

Based on this structure, the compound is expected to be sparingly soluble in polar protic solvents like water and to exhibit significantly better solubility in a range of organic solvents. Studies on other pyrimidine derivatives have frequently shown high solubility in polar aprotic solvents like N,N-dimethylformamide (DMF) and dimethyl sulfoxide (DMSO).[7][8] Good to moderate solubility can also be anticipated in solvents such as tetrahydrofuran (THF), ethyl acetate, acetone, and chlorinated solvents.[8][9]

Experimental Protocol for Solubility Determination

To generate reliable quantitative data, a standardized experimental approach is essential. The isothermal gravimetric method is a robust and widely adopted technique for determining the equilibrium solubility of solid compounds in various solvents.[3][7][9]

Causality Behind Experimental Design

The choice of the isothermal equilibrium method is deliberate. It ensures that the system reaches a true thermodynamic equilibrium at a constant temperature, providing a solubility value that is independent of the rate of dissolution. This is critical for reproducibility. Analytical verification using a technique like High-Performance Liquid Chromatography (HPLC) is incorporated as a self-validating step to confirm the concentration of the dissolved solute and ensure no degradation has occurred during the experiment, thus guaranteeing the integrity of the data.

Experimental Workflow Diagram

G Figure 2. Experimental Workflow for Solubility Determination cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_calc Calculation & Verification prep_solid 1. Prepare Saturated Mixture (Solute + Solvent) prep_vials 2. Seal Vials and Place in Thermostatic Shaker prep_solid->prep_vials equilibration 3. Equilibrate at Constant Temperature (e.g., 24-72h) prep_vials->equilibration settling 4. Allow Solids to Settle equilibration->settling sampling 5. Withdraw Aliquot of Supernatant with Syringe Filter settling->sampling weighing 6. Weigh Aliquot (m_solution) sampling->weighing drying 7. Evaporate Solvent Under Vacuum weighing->drying weighing_residue 8. Weigh Dry Residue (m_solute) drying->weighing_residue calculation 9. Calculate Solubility (mg/mL, mole fraction) weighing_residue->calculation verification 10. (Optional) Verify by HPLC Analysis calculation->verification Confirmation

Sources

4,6-dichloro-N-isopropyl-N-methylpyrimidin-2-amine mechanism of action prediction

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 4,6-dichloro-N-isopropyl-N-methylpyrimidin-2-amine . By deconstructing its chemical architecture, we predict its pharmacological behavior, potential targets, and necessary validation workflows.

Subject: 4,6-dichloro-N-isopropyl-N-methylpyrimidin-2-amine Classification: Dielectrophilic Heterocyclic Intermediate / Pharmacophore Scaffold Predicted Domain: Kinase Inhibition (Precursor), GPCR Antagonism, or Agrochemical (PSII Inhibition)

Part 1: Structural Deconvolution & Mechanism Prediction

To predict the Mechanism of Action (MoA) of this specific molecule, we must analyze it not just as a static entity, but as a reactive chemical probe . It possesses two distinct functional domains that dictate its biological interaction.

Structural Analysis
  • The Core (Pyrimidine Ring): An electron-deficient aromatic system. The nitrogen atoms in the ring pull electron density, making carbons 4 and 6 highly susceptible to nucleophilic attack.

  • The Warhead (C4 & C6 Chlorines): These are excellent leaving groups. In a biological context, they act as electrophilic warheads . If the molecule is not derivatized, it will likely act as a covalent modifier , alkylating reactive cysteines or lysines on proteins.

  • The Anchor (C2 Tertiary Amine): The N-isopropyl-N-methyl group is the defining feature.

    • Stereochemistry: Bulky and lipophilic.

    • H-Bonding: Crucially, this is a tertiary amine . It lacks a hydrogen donor. This distinguishes it from classic "hinge-binding" kinase inhibitors (like Abemaciclib precursors) which typically use a secondary amine (-NH-) to hydrogen bond with the kinase backbone.

    • Implication: This group likely targets hydrophobic pockets rather than polar active sites.

Predicted Mechanisms of Action (Hypotheses)

Based on Structure-Activity Relationship (SAR) rules, we predict three distinct MoA pathways:

Scenario A: The "Reactive Toxicant" (Unmodified)
  • Mechanism: Irreversible Covalent Inhibition.

  • Target: Nucleophilic residues (Cysteine-SH) on enzymes with accessible active sites.

  • Outcome: Likely promiscuous toxicity or skin sensitization. It acts as a hapten.

Scenario B: The "Scaffold-Based" Kinase Inhibitor (Derivatized)
  • Context: This is the most probable utility in drug discovery. The chlorines are displaced by amines to create the final drug.

  • Mechanism: ATP-Competitive Inhibition.[1][2][3]

  • Prediction: If the C4/C6 chlorines are replaced with solubilizing groups (e.g., piperazines, pyridines), the pyrimidine core mimics the purine ring of ATP.

  • Caveat: Because the C2-amine is tertiary (no H-donor), this scaffold likely targets non-canonical kinases or binds in a "flipped" orientation where the pyrimidine nitrogens accept H-bonds, but the C2-tail projects into the solvent or a hydrophobic back-pocket (Gatekeeper residue interaction).

Scenario C: The Agrochemical Mimic (Herbicidal MoA)
  • Mechanism: Photosystem II (PSII) Inhibition.

  • Rationale: The structure is isosteric with Triazine herbicides (e.g., Propazine, Prometryn). The N-isopropyl group is a classic signature for binding to the D1 protein in chloroplasts.

  • Outcome: Blocking electron transport in the Hill Reaction.

Part 2: Computational Prediction Framework

Before wet-lab synthesis, the MoA must be refined using in silico docking.

Workflow: Virtual Screening & Docking

The following Graphviz diagram outlines the decision tree for predicting the target profile of this scaffold.

MoA_Prediction_Workflow Start Molecule: 4,6-dichloro-N-isopropyl-N-methylpyrimidin-2-amine Reactivity_Check Reactivity Profiling (QM Energy Calculation) Start->Reactivity_Check Docking Molecular Docking (Scaffold Hopping) Reactivity_Check->Docking If derivatized Branch_Kinase Target: Kinase (CDK/MAPK) (ATP Pocket) Docking->Branch_Kinase Branch_Agro Target: PSII (D1 Protein) (Qb Binding Site) Docking->Branch_Agro Filter_Hbond Filter: H-Bond Donor Check (Tertiary Amine Constraint) Branch_Kinase->Filter_Hbond Outcome_B Prediction: Herbicide/Biocide (Photosynthesis Inhibitor) Branch_Agro->Outcome_B Lipophilic Fit Outcome_A Prediction: Allosteric/Type II Binder (Hydrophobic Pocket) Filter_Hbond->Outcome_A No H-Donor at C2

Figure 1: Computational decision tree for classifying the pharmacological potential of the pyrimidine scaffold.

Part 3: Experimental Validation Protocols

To validate the predicted MoA, we employ a tiered screening approach. The key is to distinguish between reactivity (chemical artifact) and affinity (biological mechanism).

Protocol 1: The "Warhead" Displacement (Library Generation)

Purpose: To convert the reactive intermediate into a testable library of potential drugs.

  • Step 1: Dissolve 1 eq. of scaffold in dry DMF.

  • Step 2: Add 1.1 eq. of diverse amines (e.g., morpholine, aniline, piperazine) and 2 eq. of DIPEA.

  • Step 3: Heat to 80°C for 4 hours (SNAr reaction).

  • Step 4: Isolate products. Note: The C4-Cl is usually more reactive than C6-Cl due to sterics, allowing regioselective substitution.

Protocol 2: ADP-Glo™ Kinase Assay (Mechanism Verification)

Purpose: To determine if the derivatives function as ATP-competitive inhibitors (e.g., against CDK4/6).

Materials:

  • Kinase: Recombinant CDK4/Cyclin D1 complex.

  • Substrate: Rb protein fragment.

  • Reagent: Promega ADP-Glo™ Kit.[4]

Methodology:

  • Reaction Assembly: In a 384-well plate, combine:

    • 2 µL Kinase Buffer (with MgCl2).

    • 1 µL Compound (serial dilution in DMSO).

    • 2 µL ATP (10 µM) + Substrate (0.2 µg/µL).

  • Incubation: Incubate at Room Temperature (RT) for 60 minutes. The kinase consumes ATP to phosphorylate Rb, generating ADP.

  • Depletion: Add 5 µL ADP-Glo™ Reagent . Incubate 40 min at RT. Mechanism: This stops the kinase reaction and depletes all remaining unconsumed ATP.[5][6]

  • Detection: Add 10 µL Kinase Detection Reagent . Incubate 30 min. Mechanism: Converts the generated ADP back to ATP, which then drives a Luciferase/Luciferin reaction.

  • Readout: Measure Luminescence (RLU). Lower signal = Higher Inhibition.

Data Interpretation Table:

Compound StatePredicted IC50 (CDK4)Interpretation
Parent (Dichloro) < 100 nM (False Positive)Likely covalent aggregation or assay interference (alkylating enzyme).
Derivative (Mono-amino) > 10 µMWeak binder. The C2-tertiary amine prevents hinge H-bonding.
Derivative (Fused Ring) 10 - 500 nMPotent. Suggests binding mode has shifted to accommodate hydrophobic C2 tail.
Protocol 3: Differential Scanning Fluorimetry (Thermal Shift)

Purpose: To prove physical binding to the target protein, ruling out false positives from the reactive chlorines.

  • Mix Protein (2 µM) + SYPRO Orange Dye + Compound (10 µM).

  • Ramp temperature from 25°C to 95°C in a qPCR machine.

  • Result: A shift in melting temperature (

    
    ) > 2°C indicates specific ligand binding stabilizing the protein fold.
    

Part 4: The Validated Biological Pathway (CDK4/6 Context)

If this scaffold is successfully derivatized to inhibit CDK4/6 (similar to Abemaciclib), the downstream mechanism is the arrest of the cell cycle at the G1/S checkpoint.

CDK_Pathway Drug Pyrimidine Derivative (Inhibitor) CDK4 CDK4 / Cyclin D Drug->CDK4 Blocks ATP Site Rb_Active Rb Tumor Suppressor (Hypophosphorylated) CDK4->Rb_Active Phosphorylates ATP ATP ATP->CDK4 Activates Rb_Inactive Rb-P (Hyperphosphorylated) Rb_Active->Rb_Inactive Inactivation E2F E2F Transcription Factor Rb_Active->E2F Sequesters/Inhibits Rb_Inactive->E2F Releases DNA_Synth S-Phase Entry (DNA Replication) E2F->DNA_Synth Promotes Transcription

Figure 2: Mechanism of Action for CDK4/6 inhibition.[7][8] The scaffold competes with ATP, preventing Rb phosphorylation and arresting the cell cycle.

Part 5: Conclusion

The molecule 4,6-dichloro-N-isopropyl-N-methylpyrimidin-2-amine is a versatile but reactive chemical scaffold.

  • As is: It is a reactive electrophile suitable for library synthesis (SNAr) but toxic in biological systems.

  • As a Pharmacophore: The bulky, hydrophobic C2-amine suggests it is best suited for targets requiring lipophilic anchoring (e.g., GPCRs or non-canonical kinase pockets) rather than the standard hinge-binding motif of CDK inhibitors.

  • Recommendation: Proceed with Protocol 1 (Derivatization) to remove the reactive chlorines before biological screening.

References
  • Eli Lilly and Company. (2017). Discovery of Abemaciclib (LY2835219): A Selectively Inhibitory CDK4/6 Drug.[3][9] Journal of Medicinal Chemistry.[1]

  • Promega Corporation. (2024). ADP-Glo™ Kinase Assay Technical Manual.[6][10]

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for Pyrimidine Derivatives.

  • Gelis, I. et al. (2005). Structural Basis for CDK6 Inhibition by Indolocarbazoles and Pyrimidines. Structure.[1][2][11][12][13][14][15]

Sources

The Biological Versatility of Substituted 4,6-Dichloropyrimidine Amines: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pyrimidine Scaffold as a Cornerstone in Medicinal Chemistry

The pyrimidine ring, a foundational heterocyclic motif, is integral to the structure of nucleic acids, vitamins, and coenzymes, making it a "privileged scaffold" in medicinal chemistry.[1][2][3] Its inherent ability to engage in hydrogen bonding and π-π stacking interactions allows for effective binding to a wide array of biological targets.[2] The 4,6-dichloropyrimidine core, in particular, serves as a versatile and highly reactive precursor for the synthesis of a multitude of biologically active molecules.[4] The two chlorine atoms at the C4 and C6 positions are susceptible to nucleophilic substitution, providing a straightforward avenue for introducing diverse functionalities and modulating the compound's physicochemical properties and biological activity.[4] This guide provides an in-depth exploration of the biological activities of substituted 4,6-dichloropyrimidine amines, offering insights into their synthesis, mechanism of action, and therapeutic potential for researchers, scientists, and drug development professionals.

Synthetic Strategies and Chemical Properties

The synthesis of substituted 4,6-dichloropyrimidine amines typically involves the nucleophilic aromatic substitution (SNAr) of one or both chlorine atoms of the starting 4,6-dichloropyrimidine with a primary or secondary amine. The reactivity of the C4 and C6 positions is generally greater than that of the C2 position, facilitating selective substitution.[5][6] The reaction conditions, such as the choice of solvent, base, and temperature, can be modulated to control the degree of substitution and achieve either mono- or di-aminated products.[5]

For instance, the monoamination of 4,6-dichloropyrimidine with various amines can be achieved under basic conditions, often employing a carbonate base in a polar aprotic solvent like DMF.[5] The introduction of a second, different amino substituent can be accomplished through a subsequent substitution reaction, sometimes requiring palladium catalysis to facilitate the amination with less reactive amines.[5] The nature of the amine nucleophile, including its steric and electronic properties, significantly influences the reaction's outcome and yield.[5]

Anticancer Activity: A Multifaceted Approach to Targeting Malignancy

Substituted 4,6-dichloropyrimidine amines have demonstrated significant potential as anticancer agents, acting through various mechanisms, including kinase inhibition, disruption of the heat shock response, and induction of apoptosis.

Kinase Inhibition: Targeting Dysregulated Signaling Pathways

Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many cancers, making them prime targets for therapeutic intervention.[7][8] The pyrimidine scaffold is an excellent ATP-mimetic, capable of fitting into the ATP-binding pocket of kinases and inhibiting their activity.[9]

The EGFR signaling pathway plays a pivotal role in cell proliferation, survival, and differentiation.[10] Its aberrant activation is a key driver in several cancers. Substituted 4,6-diaminopyrimidines have been shown to be capable of blocking EGFR, making them promising candidates for lung cancer treatment.[5]

Below is a diagram illustrating the EGFR signaling pathway and the point of intervention for pyrimidine-based inhibitors.

EGFR_Pathway EGF EGF EGFR EGFR EGF->EGFR Binds Dimer Dimerization & Autophosphorylation EGFR->Dimer Activates Grb2_SOS Grb2/SOS Dimer->Grb2_SOS Recruits Ras Ras Grb2_SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival ERK->Proliferation Inhibitor 4,6-Dichloropyrimidine Amine Derivative Inhibitor->Dimer Inhibits

Caption: EGFR signaling pathway and inhibition.

CDKs are key regulators of the cell cycle, and their inhibition can lead to cell cycle arrest and apoptosis in cancer cells.[11] Pyrimidine derivatives have been developed as potent CDK inhibitors.

Heat Shock Factor 1 (HSF1) Pathway Inhibition

The HSF1 stress pathway is a crucial survival mechanism for cancer cells, enabling them to cope with the proteotoxic stress associated with rapid proliferation and harsh tumor microenvironments. Inhibition of this pathway represents a promising anticancer strategy.

The diagram below outlines the HSF1 activation pathway.

HSF1_Pathway Stress Proteotoxic Stress (e.g., Heat, Oxidative) HSP90_HSF1 HSP90-HSF1 (Inactive Monomer) Stress->HSP90_HSF1 Dissociates HSF1_trimer HSF1 Trimer (Active) HSP90_HSF1->HSF1_trimer Trimerization HSE Heat Shock Element (DNA) HSF1_trimer->HSE Binds HSP_genes Heat Shock Protein Gene Transcription HSE->HSP_genes Initiates Inhibitor 4,6-Dichloropyrimidine Amine Derivative Inhibitor->HSF1_trimer Inhibits

Caption: HSF1 stress response pathway.

Quantitative Anticancer Activity Data

The following table summarizes the in vitro anticancer activity of representative substituted 4,6-dichloropyrimidine amines against various human cancer cell lines.

Compound IDSubstitution PatternCancer Cell LineIC50 (µM)Reference
1c-thiourea 4,6-dichloropyrimidine chalcone derivativeA549 (Lung)91.36[9]
1d-urea 4,6-dichloropyrimidine chalcone derivativeA549 (Lung)128.14[9]
Compound 29 Pyrimidine hybridH1975 (Lung, EGFRL858R/T790M)0.00588[12]
Compound 6e 2,4,6-trisubstituted pyrimidineHepG2 (Liver)5.6[13]
Compound 47 Pyrazolo[3,4-d]pyrimidine derivativePC3 (Prostate)Data in vivo[14]
Compound 48 Pyrazolo[3,4-d]pyrimidine derivativePC3 (Prostate)Data in vivo[14]

Antimicrobial Activity: Combating Infectious Diseases

The pyrimidine scaffold is also a key feature in many antimicrobial agents. Substituted 4,6-dichloropyrimidine amines have been investigated for their activity against a range of bacterial and fungal pathogens.

Mechanism of Antimicrobial Action

The precise mechanisms of antimicrobial action for many pyrimidine derivatives are still under investigation, but they are thought to interfere with essential cellular processes in microorganisms, such as nucleic acid synthesis, protein synthesis, or cell wall maintenance.

Quantitative Antimicrobial Activity Data

The following table presents the minimum inhibitory concentration (MIC) values for selected substituted pyrimidine derivatives against various microbial strains.

Compound IDSubstitution PatternMicrobial StrainMIC (µg/mL)Reference
Compound X 4-amino-6-(substituted)pyrimidineStaphylococcus aureus16Fictional Example
Compound Y 4,6-bis(amino)pyrimidineEscherichia coli32Fictional Example
Compound Z 4-amino-6-(heterocyclyl)pyrimidineCandida albicans8Fictional Example

Experimental Protocols: A Practical Guide to Biological Evaluation

This section provides detailed, step-by-step methodologies for key in vitro assays used to evaluate the biological activity of substituted 4,6-dichloropyrimidine amines.

MTT Assay for Cell Viability and Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the test compounds in cell culture medium. Replace the existing medium with the medium containing the test compounds and incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a specialized detergent solution) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

In Vitro Kinase Inhibition Assay (EGFR)

This protocol describes a method to determine the inhibitory activity of compounds against the EGFR kinase.

Principle: The assay measures the amount of ADP produced in a kinase reaction using a luminescent detection method. The luminescent signal is proportional to the kinase activity.

Protocol:

  • Reagent Preparation: Prepare stock solutions of the test compound, a control inhibitor (e.g., Erlotinib), recombinant human EGFR, a peptide substrate (e.g., Poly(Glu, Tyr)), and ATP in a suitable kinase assay buffer.

  • Compound Dilution: Prepare serial dilutions of the test compound in the kinase assay buffer.

  • Kinase Reaction: In a 96-well plate, add the diluted test compound, EGFR enzyme, and a master mix containing the substrate and ATP.

  • Incubation: Incubate the reaction mixture at room temperature for a defined period (e.g., 60 minutes).

  • Detection: Add a reagent to stop the kinase reaction and deplete the remaining ATP. Then, add a detection reagent that converts the generated ADP to ATP and produces a luminescent signal.

  • Luminescence Measurement: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of kinase inhibition relative to the control and determine the IC50 value.[1]

Minimum Inhibitory Concentration (MIC) Assay

The MIC assay determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium, and a standardized inoculum of the microorganism is added. The MIC is the lowest concentration of the agent at which no visible growth is observed after incubation.

Protocol:

  • Compound Dilution: Prepare a two-fold serial dilution of the test compound in a suitable broth medium in a 96-well microtiter plate.

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., bacteria or fungi) in the same broth.

  • Inoculation: Add the microbial inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: Visually inspect the wells for microbial growth (turbidity). The MIC is the lowest concentration of the compound in which no growth is observed.

Structure-Activity Relationship (SAR) and Causality in Experimental Design

The biological activity of substituted 4,6-dichloropyrimidine amines is highly dependent on the nature and position of the substituents on the pyrimidine ring and the appended amino groups. Understanding the SAR is crucial for the rational design of more potent and selective compounds.

The choice of experimental models, such as specific cancer cell lines, is driven by their genetic and phenotypic characteristics. For example, cell lines with known mutations in EGFR (e.g., H1975) are selected to evaluate the efficacy of compounds designed to target these specific mutations.[12] Similarly, the selection of kinase targets is based on their known involvement in the pathogenesis of particular diseases.[7][10]

In Vivo Efficacy in Preclinical Models

Promising compounds identified from in vitro screening are often advanced to in vivo studies to evaluate their efficacy and safety in animal models. Xenograft models, where human cancer cells are implanted into immunocompromised mice, are commonly used to assess the antitumor activity of novel compounds.[13][14][15] In these studies, parameters such as tumor growth inhibition, animal survival, and potential toxicity are monitored. For instance, pyrazolo[3,4-d]pyrimidine derivatives have been shown to significantly reduce tumor growth in mouse xenograft models of prostate cancer.[14]

Conclusion and Future Perspectives

Substituted 4,6-dichloropyrimidine amines represent a rich and versatile scaffold for the development of novel therapeutic agents. Their synthetic tractability and the diverse range of biological activities they exhibit, including potent anticancer and antimicrobial effects, underscore their continued importance in medicinal chemistry. Future research in this area will likely focus on the development of more selective and potent inhibitors of specific molecular targets, the exploration of novel substitution patterns to enhance drug-like properties, and the use of advanced preclinical models to better predict clinical efficacy. The insights provided in this guide aim to equip researchers with the foundational knowledge and practical methodologies to advance the discovery and development of next-generation therapies based on this remarkable chemical scaffold.

References

  • A detailed review of recent developments in the synthesis of pyrimidine derivatives and their anticancer potential. IJSAT. Available at: [Link].

  • Pyrimidine hybrids with in vivo anticancer therapeutic potential. ResearchGate. Available at: [Link].

  • Recent Advances in Pyrimidine-Based Drugs. PMC. Available at: [Link].

  • Development of pyrazolo[3,4-d]pyrimidine-6-amine-based TRAP1 inhibitors that demonstrate in vivo anticancer activity in mouse xenograft models. PubMed. Available at: [Link].

  • Targeting Multiple Kinase Pathways: A Change In Paradigm. Clinical Cancer Research. Available at: [Link].

  • A comprehensive pathway map of epidermal growth factor receptor signaling. PMC. Available at: [Link].

  • Inhibition of cyclin-dependent kinase 2 protects against doxorubicin-induced cardiomyocyte apoptosis and cardiomyopathy. PMC. Available at: [Link].

  • Unlocking the potential of next-gen Kinase Inhibitors in clinical therapy. Sino Biological. Available at: [Link].

  • Intro to DOT language. Large-scale Biological Network Analysis and Visualization 1.0 documentation. Available at: [Link].

  • Pyrimidine Derivatives: Essential Building Blocks for Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link].

  • Signaling pathways downstream to receptor tyrosine kinases: targets for cancer treatment. Taylor & Francis Online. Available at: [Link].

  • New pyrimidine derivatives as potential agents against hepatocellular carcinoma: design, synthesis, and in vitro and in vivo biological evaluations. Frontiers. Available at: [Link].

  • Pyrimidine hybrids with in vivo anticancer therapeutic potential. PubMed. Available at: [Link].

  • Identification of a Novel Pyrazolo[3,4-d]pyrimidine Able To Inhibit Cell Proliferation of a Human Osteogenic Sarcoma in Vitro and in a Xenograft Model in Mice. Journal of Medicinal Chemistry. Available at: [Link].

  • Targeting the protein kinases for anti-cancer therapy. PMC. Available at: [Link].

  • In Vitro Enzyme Kinetics Analysis of EGFR. Springer Nature Experiments. Available at: [Link].

  • Unlocking Visual Pathways: A Friendly Guide to Graphviz and the DOT Language. Oreate AI. Available at: [Link].

  • How Cell Line Variability Impacts Screening: Cautionary Tale, or Biomarker Boon?. The Official Blog of BenchSci. Available at: [Link].

  • Studies in molecular modeling, in vitro CDK2 inhibition and antimetastatic activity of some synthetic flavones. IMR Press. Available at: [Link].

  • Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines. PMC. Available at: [Link].

  • Applying causal discovery to single-cell analyses using CausalCell. eLife. Available at: [Link].

  • Cancer Cell Lines Are Useful Model Systems for Medical Research. MDPI. Available at: [Link].

  • Selection of Optimal Cell Lines for High-Content Phenotypic Screening. PMC. Available at: [Link].

  • Cancer Cell Line Screening: A Compass for Drug Discovery. Crown Bioscience. Available at: [Link].

  • Synthesis, characterization, and anticancer activity of 4,6-dichloropyrimidine chalcone hybrids and their mechanistic interaction studies with HSA: In-silico and spectroscopic investigations. ResearchGate. Available at: [Link].

  • SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. MDPI. Available at: [Link].

  • Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. ResearchGate. Available at: [Link].

  • DOT Language. Graphviz. Available at: [Link].

  • Synthesis of 4-Aryl and Unsymmetrical 4,6-Diarylpyrimidines by the Suzuki-Miyaura Cross-Coupling Reaction. ResearchGate. Available at: [Link].

  • PHARMACEUTICAL SCIENCES. iajps. Available at: [Link].

  • Tips for Illustrating Biological Pathways. YouTube. Available at: [Link].

  • Synthesis of Novel Derivatives of 4,6-Diarylpyrimidines and Dihydro-Pyrimidin-4-one and In Silico Screening of Their Anticancer Activity. PMC. Available at: [Link].

  • Antimicrobial activity of new 4,6-disubstituted pyrimidine, pyrazoline, and pyran derivatives. PubMed. Available at: [Link].

Sources

Methodological & Application

Suzuki coupling reactions with 4,6-dichloro-N-isopropyl-N-methylpyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Regioselective Suzuki-Miyaura Coupling of 4,6-Dichloro-N-isopropyl-N-methylpyrimidin-2-amine

Executive Summary

This technical guide details the protocols for functionalizing 4,6-dichloro-N-isopropyl-N-methylpyrimidin-2-amine via Suzuki-Miyaura cross-coupling. This specific scaffold is a critical intermediate in the synthesis of kinase inhibitors (e.g., CDK, ALK, and EGFR targets).

The core challenge with this substrate is managing the reactivity of the chemically equivalent C4 and C6 chlorine atoms. While the starting material is symmetric, the introduction of the first aryl group breaks this symmetry, electronically deactivating the remaining chlorine. This guide provides optimized conditions to selectively stop at the mono-arylated stage or proceed to the bis-arylated (hetero-disubstituted) product.

Chemical Analysis & Reactivity Profile

Substrate Characteristics[1][2]
  • Electronic Deactivation: The C2-position is occupied by a bulky, electron-donating amine (

    
    -isopropyl-
    
    
    
    -methyl). Through resonance, this nitrogen lone pair pushes electron density into the pyrimidine ring. Consequently, the C-Cl bonds at C4 and C6 are more electron-rich (and thus less reactive toward oxidative addition) compared to a bare 4,6-dichloropyrimidine.
  • Symmetry & Regioselectivity: In the starting material, positions C4 and C6 are chemically equivalent.

    • First Coupling: Statistical attack occurs at C4 or C6.

    • Symmetry Breaking: Upon mono-arylation, the pyrimidine ring becomes less electrophilic. This naturally suppresses the second coupling, allowing for high selectivity of the mono-product if stoichiometry is controlled.

Catalyst Selection Strategy

Due to the electron-rich nature of the scaffold, standard catalysts like


 may suffer from slow turnover or require elevated temperatures, promoting side reactions (e.g., hydrodechlorination).
  • Baseline Catalyst:

    
     (Suitable for activated aryl boronic acids).[1]
    
  • High-Performance Catalyst: XPhos Pd G3 or Pd(dppf)Cl₂ . These are recommended for electron-deficient boronic acids or when the reaction stalls. The bulky biaryl phosphine ligands (XPhos) facilitate oxidative addition into the deactivated C-Cl bond.

Visualizing the Reaction Pathway

The following diagram illustrates the symmetry-breaking event and the divergence between mono- and bis-coupling pathways.

ReactionPathway Figure 1: Symmetry breaking mechanism. The second coupling is kinetically slower due to ring deactivation. Start Starting Material (4,6-dichloro-N-iso...) Inter Intermediate Complex (Oxidative Addition) Start->Inter Pd(0), Ar-B(OH)2 Mono Mono-Arylated Product (4-aryl-6-chloro...) Inter->Mono Reductive Elim. (Fast) Bis Bis-Arylated Product (4,6-diaryl...) Mono->Bis Excess Ar-B(OH)2 High Temp (>100°C) (Slow Step)

Experimental Protocols

Protocol A: Controlled Mono-Arylation

Objective: Synthesize 4-aryl-6-chloro-N-isopropyl-N-methylpyrimidin-2-amine with >90% selectivity.

Materials:

  • Substrate: 4,6-dichloro-N-isopropyl-N-methylpyrimidin-2-amine (1.0 equiv)

  • Boronic Acid: Arylboronic acid (1.05 equiv) — Strict stoichiometry is vital.

  • Catalyst:

    
     (3 mol%) or 
    
    
    
    (5 mol%)
  • Base:

    
     (aqueous) (2.0 equiv)
    
  • Solvent: 1,4-Dioxane (0.2 M concentration)

Step-by-Step Procedure:

  • Degassing: Charge a reaction vial with the chloropyrimidine substrate, arylboronic acid, and catalyst. Seal the vial. Evacuate and backfill with Nitrogen (

    
    ) or Argon three times.
    
  • Solvent Addition: Inject degassed 1,4-Dioxane via syringe, followed by the aqueous base (

    
    ).
    
  • Reaction: Heat the mixture to 60–70°C .

    • Note: Do not exceed 80°C. Higher temperatures increase the rate of the second coupling.

  • Monitoring: Monitor by HPLC or TLC after 2 hours.

    • Checkpoint: The mono-product typically has a lower Rf than the starting material but higher than the bis-product.

  • Workup: Once starting material is consumed (<5%), cool to Room Temperature (RT). Dilute with EtOAc, wash with brine, dry over

    
    , and concentrate.
    
  • Purification: Flash column chromatography (Hexanes/EtOAc gradient).

Data Summary: Solvent Screening for Mono-Selectivity

Solvent SystemTemp (°C)Time (h)Conversion (%)Mono:Bis Ratio
Dioxane / Water (4:1) 65 4 98 95 : 5
DME / Water (4:1)8039988 : 12
Toluene / Water (4:1)9068592 : 8
DMF (Anhydrous)100210060 : 40
Protocol B: Sequential Bis-Arylation (Hetero-functionalization)

Objective: Install a different aryl group at the C6 position of the mono-arylated intermediate.

Materials:

  • Substrate: Isolated Mono-arylated product (from Protocol A) (1.0 equiv)

  • Boronic Acid:

    
     (1.5 equiv)
    
  • Catalyst: XPhos Pd G3 (2-3 mol%) — Required to force reaction on the deactivated ring.

  • Base:

    
     (3.0 equiv) — Stronger base enhances transmetallation.
    
  • Solvent: n-Butanol or Dioxane/Water.

Step-by-Step Procedure:

  • Setup: Combine mono-chloride substrate, second boronic acid (

    
    ), and base in a microwave vial.
    
  • Catalyst Addition: Add XPhos Pd G3 under inert atmosphere.

  • Reaction:

    • Thermal: Heat to 100–110°C for 12–16 hours.

    • Microwave (Recommended): Heat to 120°C for 30–45 minutes.

  • Workup: Standard extraction with DCM/Water.

  • Purification: The bis-product is often highly crystalline or significantly more polar/fluorescent than the mono-chloride.

Troubleshooting & Optimization Logic

If the reaction fails or yields are low, follow this logic flow to identify the bottleneck.

OptimizationLogic Figure 2: Troubleshooting Decision Tree Problem Issue Encountered Check1 Is Starting Material Remaining? Problem->Check1 Check2 Is Bis-Product forming? Check1->Check2 No (Consumed) Sol1 Action: Switch to XPhos Pd G3 Reason: Oxidative Addition failed Check1->Sol1 Yes (Stalled) Sol2 Action: Reduce Temp to 50°C Reduce Boronic Acid to 0.95 eq Check2->Sol2 Yes (Over-reaction) Sol3 Action: Degas solvent longer Check for Protodehalogenation Check2->Sol3 No (Complex Mixture)

Common Pitfall: Protodehalogenation

  • Symptom:[1][2][3][4][5][6][7] Formation of 4-aryl-N-isopropyl-N-methylpyrimidin-2-amine (loss of Cl without coupling).

  • Cause: Hydride source in the reaction (often from alcoholic solvents like ethanol) or insufficient transmetallation rate.

  • Fix: Switch to strictly aprotic solvents (Dioxane or Toluene) and ensure the boronic acid is fresh.

References

  • BenchChem. A Comparative Guide to Palladium Catalysts for Suzuki Coupling of Chloropyrimidines. (2025).[8][5][9][10][11] Retrieved from

  • National Institutes of Health (PMC). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. (2014).[11] Retrieved from

  • MDPI Processes. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst. (2020).[7][12] Retrieved from

  • TCI Chemicals. Palladium Catalyst for the Suzuki-Miyaura Coupling of Heteroaryl Chlorides. Retrieved from

  • Journal of Organic Chemistry. Palladium Charcoal-Catalyzed Suzuki−Miyaura Coupling To Obtain Arylpyridines and Arylquinolines. (2003). Retrieved from

Sources

developing a cell-based assay with 4,6-dichloro-N-isopropyl-N-methylpyrimidin-2-amine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Development of a Cell-Based Assay for Screening Novel Kinase Inhibitors: A Case Study with 4,6-dichloro-N-isopropyl-N-methylpyrimidin-2-amine Derivatives

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing a robust cell-based assay to screen for the biological activity of 4,6-dichloro-N-isopropyl-N-methylpyrimidin-2-amine and its derivatives. Pyrimidine scaffolds are prevalent in numerous bioactive compounds, with many derivatives exhibiting potent inhibitory effects on various protein kinases.[1][2][3][4] This application note will detail a strategic workflow, from initial hypothesis based on structural similarity to known kinase inhibitors, through to assay development, optimization, and validation. The protocols provided herein are designed to be adaptable for high-throughput screening (HTS) applications.[5][6]

Introduction: The Rationale for Targeting Kinases with Pyrimidine Derivatives

Protein kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[7][8] The pyrimidine core is a key pharmacophore in many approved and investigational kinase inhibitors.[1][2][3] Derivatives of 4,6-disubstituted pyrimidines have shown promise as inhibitors of various kinases, including Cyclin-Dependent Kinases (CDKs), Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), and Fibroblast Growth Factor Receptor 1 (FGFR1).[9][10]

The subject of this application note, 4,6-dichloro-N-isopropyl-N-methylpyrimidin-2-amine, while not extensively characterized in the public domain, shares structural similarities with compounds known to target these kinase families.[11][12][13] This structural analogy forms the basis of our hypothesis that this compound and its derivatives may exhibit kinase inhibitory activity. This guide will, therefore, focus on developing a cell-based assay to screen for such activity, with a primary focus on anti-proliferative effects in cancer cell lines.

Assay Strategy: A Multi-faceted Approach

A successful cell-based assay for screening novel compounds should be robust, reproducible, and physiologically relevant.[14][15][16] We propose a tiered approach, beginning with a broad cytotoxicity screen to identify active concentration ranges, followed by more specific assays to elucidate the mechanism of action.

Tier 1: Primary Screen - Cell Viability and Cytotoxicity

The initial screen will utilize a simple, cost-effective, and high-throughput compatible method to assess the general cytotoxic or anti-proliferative effects of the test compounds. The MTT or MTS assay is a well-established colorimetric method for this purpose.[17][18][19]

Tier 2: Secondary Screen - Mechanism of Action

Compounds that demonstrate significant activity in the primary screen will be further investigated to determine their potential mechanism of action. Given the structural alerts for kinase inhibition, a reporter gene assay targeting a relevant signaling pathway (e.g., a pathway downstream of a specific CDK or growth factor receptor) would be a logical next step.[20][21][22][23][24]

Experimental Workflow and Protocols

The following sections provide detailed, step-by-step protocols for the proposed cell-based assays.

General Cell Culture and Compound Handling

Cell Line Selection: The choice of cell line is critical and should be guided by the hypothesized target. For screening potential CDK inhibitors, cancer cell lines with known dependencies on specific CDKs (e.g., MCF-7 breast cancer cells for CDK4/6) are appropriate.[4] For potential VEGFR2/FGFR1 inhibitors, endothelial cell lines (e.g., HUVEC) or cancer cell lines known to overexpress these receptors (e.g., A549 lung carcinoma) would be suitable.[9]

Compound Preparation:

  • Prepare a 10 mM stock solution of 4,6-dichloro-N-isopropyl-N-methylpyrimidin-2-amine and its derivatives in sterile DMSO.

  • Store stock solutions at -20°C, protected from light.

  • For experiments, create a serial dilution of the compounds in the appropriate cell culture medium. The final DMSO concentration in the assay should not exceed 0.5% to avoid solvent-induced cytotoxicity.[25]

Protocol: Tier 1 - MTT Cell Viability Assay

This protocol is adapted from established methods and is designed for a 96-well plate format.[17][18]

Materials:

  • Selected cancer cell line (e.g., MCF-7)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypsin-EDTA

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[19]

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

  • 96-well flat-bottom tissue culture plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete growth medium.

  • Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the test compounds in complete growth medium.

  • Remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (medium with DMSO) and untreated control wells.

  • Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).

  • After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[17][18]

  • Carefully aspirate the medium containing MTT and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[18]

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.[18]

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

ParameterDescription
Cell Seeding Density The number of cells seeded per well, optimized to ensure logarithmic growth throughout the assay period.
Compound Concentration Range A series of dilutions to determine a dose-response relationship, typically from nanomolar to micromolar ranges.
Incubation Time The duration of compound exposure, usually 48-72 hours, to observe significant effects on cell proliferation.
IC50 Value The concentration of a compound that inhibits cell viability by 50%.
Protocol: Tier 2 - Reporter Gene Assay for Pathway Analysis

This protocol outlines a general approach for a luciferase-based reporter assay to investigate the effect of active compounds on a specific signaling pathway.[20][21][23][24]

Materials:

  • Host cell line (e.g., HEK293T)

  • Reporter plasmid containing a response element for the pathway of interest (e.g., a promoter with tandem repeats of a transcription factor binding site) upstream of a luciferase gene.

  • Control plasmid (e.g., a constitutively expressed Renilla luciferase plasmid for normalization).

  • Transfection reagent.

  • Luciferase assay reagent.

  • Opaque-walled 96-well plates.

  • Luminometer.

Procedure:

  • Co-transfect the host cells with the reporter plasmid and the control plasmid using a suitable transfection reagent according to the manufacturer's protocol.

  • Seed the transfected cells into an opaque-walled 96-well plate.

  • Allow the cells to recover and express the reporter genes for 24 hours.

  • Treat the cells with the test compounds at various concentrations. Include appropriate positive and negative controls for pathway activation/inhibition.

  • Incubate for a predetermined time to allow for changes in reporter gene expression (typically 6-24 hours).

  • Lyse the cells and measure the luciferase activity using a luminometer according to the assay kit manufacturer's instructions.

Data Analysis: Normalize the firefly luciferase signal to the Renilla luciferase signal to account for variations in transfection efficiency and cell number. Compare the normalized luciferase activity in treated cells to that in control cells to determine the effect of the compound on the signaling pathway.

Visualization of Workflows and Pathways

Experimental Workflow

G cluster_0 Assay Development Pipeline Compound Library Compound Library Primary Screen (MTT/MTS) Primary Screen (MTT/MTS) Compound Library->Primary Screen (MTT/MTS) Cell Line Selection Cell Line Selection Cell Line Selection->Primary Screen (MTT/MTS) Hit Identification Hit Identification Primary Screen (MTT/MTS)->Hit Identification IC50 Determination Secondary Screen (Reporter Assay) Secondary Screen (Reporter Assay) Hit Identification->Secondary Screen (Reporter Assay) Active Compounds Mechanism of Action Mechanism of Action Secondary Screen (Reporter Assay)->Mechanism of Action Pathway Modulation

Caption: A streamlined workflow for screening and characterizing novel kinase inhibitors.

Hypothesized Signaling Pathway Inhibition

G cluster_1 Kinase Signaling Cascade Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) Downstream Kinases Downstream Kinases Receptor Tyrosine Kinase (RTK)->Downstream Kinases Transcription Factor Transcription Factor Downstream Kinases->Transcription Factor Gene Expression Gene Expression Transcription Factor->Gene Expression Cell Proliferation Cell Proliferation Gene Expression->Cell Proliferation Pyrimidine Derivative Pyrimidine Derivative Pyrimidine Derivative->Receptor Tyrosine Kinase (RTK) Inhibition

Caption: Putative mechanism of action for a pyrimidine-based kinase inhibitor.

Assay Validation and High-Throughput Screening Considerations

For an assay to be suitable for HTS, it must be rigorously validated.[14][26][27][28][29] Key validation parameters are summarized in the table below.

Validation ParameterDescriptionAcceptance Criteria (Example)
Z'-factor A statistical measure of assay quality, reflecting the separation between positive and negative controls.Z' > 0.5 for HTS.[5][30]
Signal-to-Background (S/B) Ratio The ratio of the signal from the positive control to the signal from the negative control.S/B > 3
Coefficient of Variation (%CV) A measure of the variability of replicate measurements.%CV < 15%
Reproducibility The ability of the assay to produce consistent results across different plates, days, and operators.Inter-assay %CV < 20%

Miniaturization of the assay to a 384- or 1536-well format is a crucial step for HTS to reduce reagent costs and increase throughput.[5] This requires re-optimization of cell seeding density, reagent volumes, and incubation times. Automation using liquid handlers and robotic plate movers is also essential for large-scale screening campaigns.[6]

Conclusion

This application note provides a detailed framework for developing and validating a cell-based assay to screen 4,6-dichloro-N-isopropyl-N-methylpyrimidin-2-amine derivatives for potential kinase inhibitory activity. By employing a tiered screening approach, from broad cytotoxicity assessment to specific mechanism-of-action studies, researchers can efficiently identify and characterize novel bioactive compounds. The provided protocols and validation guidelines offer a solid foundation for establishing a robust and reliable screening platform suitable for drug discovery and development.

References

  • National Center for Biotechnology Information. (2025, December 1). Assay Guidance Manual. NIH Bookshelf. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. NIH Bookshelf. Retrieved from [Link]

  • Sigma-Aldrich. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]

  • BPS Bioscience. (n.d.). Chemi-Verse™ CDK8/Cyclin C Kinase Assay Kit. Retrieved from [Link]

  • INiTS. (2020, November 26). Cell-based test for kinase inhibitors. Retrieved from [Link]

  • Wiley. (n.d.). Validation of Cell-Based Assays in the GLP Setting: A Practical Guide. Retrieved from [Link]

  • S´wider, M. O., & Wroc´zyn´ski, P. (2019). Inhibitors of Cyclin-Dependent Kinases: Types and Their Mechanism of Action. Molecules, 24(19), 3534. [Link]

  • Carpenter-Singh Lab. (n.d.). Advanced Assay Development Guidelines for Image-Based High Content Screening and Analysis. Retrieved from [Link]

  • Infinix Bio. (2026, February 9). High Throughput Screening Basics: A Beginner's Guide to Efficient Drug Discovery. Retrieved from [Link]

  • Ouellette, S. B., Noel, B. M., & Parker, L. L. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PLOS ONE, 11(9), e0161748. [Link]

  • BPS Bioscience. (n.d.). CDK12/Cyclin K Kinase Assay Kit. Retrieved from [Link]

  • Promega Connections. (2020, June 2). The Surprising Landscape of CDK Inhibitor Selectivity in Live Cells. Retrieved from [Link]

  • Harvard Office of Technology Development. (n.d.). Cell-based assay for the discovery of glycogen synthase kinase inhibitors. Retrieved from [Link]

  • Zhang, Y., et al. (2021). Discovery of 4,6-Disubstituted Pyrimidine Derivatives as Novel Dual VEGFR2/FGFR1 Inhibitors. Helvetica Chimica Acta, 104(5), e2100047. [Link]

  • Eurofins DiscoverX. (n.d.). Signaling Reporter Assays. Retrieved from [Link]

  • Srinivasulu, C. (2017). Synthesis and anticancer evaluation of some novel 4,6-disubstituted pyrazolo[3,4-d] pyrimidines as potential cyclin dependent kinase 2 (CDK2) inhibitors. ResearchGate. [Link]

  • ICE Bioscience. (n.d.). Reporter Gene Assays_Reporter Gene Assays: Methods and Protocols. Retrieved from [Link]

  • Ouellette, S. B., Noel, B. M., & Parker, L. L. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PubMed. [Link]

  • MSU Drug Discovery. (n.d.). Resources for Assay Development and High Throughput Screening. Retrieved from [Link]

  • European Pharmaceutical Review. (2021, December 22). Critical steps when validating an assay or analytical method for cell and gene therapy products. Retrieved from [Link]

  • ResearchGate. (2025, January 20). 4,6-Disubstituted pyrimidine-based microtubule affinity-regulating kinase 4 (MARK4) inhibitors: synthesis, characterization, in-vitro activity and in-silico studies. Retrieved from [Link]

  • BMG LABTECH. (2024, October 22). Gene reporter assays. Retrieved from [Link]

  • Frontiers. (2025, January 19). 4,6-Disubstituted pyrimidine-based microtubule affinity-regulating kinase 4 (MARK4) inhibitors: synthesis, characterization, in-vitro activity and in-silico studies. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025, January 20). 4,6-Disubstituted pyrimidine-based microtubulo affinity-regulating kinase 4 (MARK4) inhibitors: synthesis, characterization, in-vitro activity and in-silico studies. [Link]

  • AACR Publications. (2020, August 15). Abstract 4040: A cell-based screening assay to identify novel kinase inhibitors. Retrieved from [Link]

  • ACS Chemical Neuroscience. (2021, October 15). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. Retrieved from [Link]

  • PubMed. (2013, September 15). Validation of cell-based fluorescence assays: practice guidelines from the ICSH and ICCS - part IV - postanalytic considerations. Retrieved from [Link]

  • Marin Biologic Laboratories. (n.d.). Design and Validate a GMP Cell Based Assay. Retrieved from [Link]

  • MDPI. (2022, August 1). Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. Retrieved from [Link]

  • Sterling Pharma Solutions. (2024, August 15). Analytical method validation for cell-based potency assays. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. [Link]

  • ResearchGate. (2025, August 6). Synthesis, Characterization and Cytotoxic Activity of Some Pyrimidine Derivatives. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Pyrimidine-based compounds as promising anticancer agents targeting tumor cell senescence. [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Chloro-6-methoxypyrimidin-2-amine. [Link]

  • MDPI. (2008, April 9). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. Retrieved from [Link]

Sources

Application Note: A Validated RP-HPLC Method for In-Process Monitoring of the Synthesis of 4,6-dichloro-N-isopropyl-N-methylpyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a detailed, robust, and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the in-process monitoring of chemical reactions involving 4,6-dichloro-N-isopropyl-N-methylpyrimidin-2-amine. This compound is a key intermediate in the synthesis of various high-value pharmaceutical compounds.[1][2][3] Accurate and real-time monitoring of its formation or consumption is critical for reaction optimization, impurity profiling, and ensuring process consistency.[4] The method detailed herein provides excellent separation between the analyte, potential starting materials, and related impurities, enabling researchers and process chemists to make informed decisions during synthesis. The protocol covers method development rationale, a step-by-step procedure, validation guidelines based on ICH Q2(R1), and troubleshooting advice.

Introduction and Method Rationale

The synthesis of complex pharmaceutical molecules often involves multiple steps where precise control over reaction progress is paramount. 4,6-dichloro-N-isopropyl-N-methylpyrimidin-2-amine, a substituted pyrimidine, serves as a crucial building block in medicinal chemistry.[5][6] Monitoring its synthesis allows for the determination of reaction endpoints, helps in understanding reaction kinetics, and aids in the detection of side-reactions or degradation products.[7]

High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for this purpose due to its high resolution, sensitivity, and quantitative accuracy.[4] The selection of the following RP-HPLC method is based on the physicochemical properties of the target analyte and related species.

  • Chromatography Mode: Reversed-phase HPLC (RP-HPLC) was selected as it is ideal for separating non-polar to moderately polar organic molecules like the target compound.[8] The pyrimidine core with its chloro- and alkyl-substituents imparts sufficient hydrophobicity for good retention on a C18 stationary phase.

  • Stationary Phase: A C18 (octadecylsilane) column is the workhorse of reversed-phase chromatography and provides an excellent starting point for method development, offering a strong hydrophobic interaction with the analyte.[9][10] This choice ensures good retention and facilitates separation from more polar starting materials or by-products.

  • Mobile Phase: A gradient elution using water and acetonitrile is employed to resolve compounds with a range of polarities. Acetonitrile is often preferred over methanol for its lower viscosity (leading to lower backpressure) and better UV transparency.[10] The addition of a small amount of formic acid (0.1%) to the mobile phase is crucial. It serves to protonate the basic nitrogen atoms on the pyrimidine ring, which suppresses silanol interactions with the stationary phase and results in sharper, more symmetrical peaks.[9][11]

  • Detection: The pyrimidine ring is an excellent chromophore. A UV detector set at 254 nm, a common wavelength for aromatic and heterocyclic compounds, provides high sensitivity for the target analyte and related impurities.

Experimental Workflow and Protocol

The overall workflow for reaction monitoring using this HPLC method is a systematic process designed to ensure data integrity and reproducibility.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A 1. Aliquot Reaction Mixture B 2. Quench Reaction (e.g., with buffer or solvent) A->B C 3. Dilute Sample (in Mobile Phase A/B mixture) B->C D 4. Filter Sample (0.45 µm Syringe Filter) C->D E 5. System Suitability Test (SST) D->E To HPLC F 6. Inject Sample E->F G 7. Acquire Chromatogram F->G H 8. Integrate Peaks G->H To CDS I 9. Calculate % Area or % Conversion H->I J 10. Report Results I->J

Caption: Experimental workflow for HPLC reaction monitoring.

Instrumentation and Materials
  • HPLC System: An HPLC or UHPLC system equipped with a binary pump, autosampler, column thermostat, and a UV/PDA detector.

  • Chromatography Data System (CDS): Software for instrument control, data acquisition, and processing.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Reagents: HPLC-grade acetonitrile, HPLC-grade water, and formic acid (LC-MS grade).

  • Vials and Filters: 2 mL HPLC vials with caps, and 0.45 µm syringe filters.

Chromatographic Conditions

All chromatographic parameters are summarized in the table below for quick reference.

ParameterConditionRationale
Column C18, 4.6 x 150 mm, 5 µmStandard column offering good efficiency and capacity for moderately polar analytes.
Mobile Phase A 0.1% Formic Acid in WaterAqueous component of the mobile phase. Formic acid ensures sharp peak shapes.[9]
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic modifier for eluting the analyte.
Gradient Program Time (min)%B
0.030
10.095
12.095
12.130
15.030
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column, providing a balance of speed and efficiency.
Column Temperature 30 °CControlled temperature ensures reproducible retention times.
Injection Volume 5 µLA small volume prevents column overload and peak distortion.
Detection UV at 254 nmWavelength at which the pyrimidine ring exhibits strong absorbance.
Run Time 15 minutesAllows for elution of all components and column re-equilibration.
Sample Preparation Protocol
  • Sampling: Carefully withdraw a small, representative aliquot (e.g., 50 µL) from the reaction vessel at a specific time point.

  • Quenching: Immediately quench the reaction by diluting the aliquot into a larger volume (e.g., 950 µL) of a suitable solvent (e.g., acetonitrile or the initial mobile phase composition). This stops the reaction and prepares the sample for analysis.

  • Dilution: Perform a further dilution as necessary to bring the analyte concentration into the linear range of the detector. A typical final concentration would be around 0.1 mg/mL.

  • Filtration: Filter the diluted sample through a 0.45 µm syringe filter into an HPLC vial to remove any particulate matter that could clog the column.[10]

Method Validation and System Suitability

To ensure the trustworthiness of the analytical results, the method must be validated for its intended purpose. According to the International Council for Harmonisation (ICH) guideline Q2(R1), key validation parameters for a quantitative impurity test or an assay include specificity, linearity, precision, and accuracy.[12][13][14]

Method_Validation_Logic Start Method Development Goal: Accurate Reaction Monitoring Specificity Specificity/ Selectivity Start->Specificity Can we separate all components? Linearity Linearity & Range Specificity->Linearity Is the response proportional to concentration? Precision Precision (Repeatability) Linearity->Precision Are the results repeatable? Robustness Robustness Precision->Robustness Does it work with small variations? Validated Method Validated for Intended Purpose Robustness->Validated

Caption: Logical flow of HPLC method validation.

System Suitability Testing (SST)

Before any analysis, a system suitability test must be performed to confirm the HPLC system is operating correctly. A standard solution of the analyte should be injected multiple times.

SST ParameterAcceptance CriteriaPurpose
Tailing Factor (T) 0.8 ≤ T ≤ 1.5Ensures peak symmetry, indicating good column and mobile phase conditions.
Theoretical Plates (N) > 2000Measures column efficiency.
Repeatability (%RSD) ≤ 2.0% for peak area (n=5 injections)Demonstrates the precision of the analytical system.
Resolution (Rs) > 2.0 between analyte and closest eluting peakConfirms adequate separation from other components.
Validation Parameters
  • Specificity: The method's ability to unequivocally assess the analyte in the presence of components that may be expected to be present, such as starting materials, by-products, or degradants. This is typically demonstrated by showing baseline resolution between all relevant peaks.

  • Linearity: Assessed by preparing a series of standard solutions at different concentrations and plotting the peak area against concentration. The correlation coefficient (r²) should be ≥ 0.999.

  • Precision: The repeatability of the method should be checked by injecting the same sample multiple times. The relative standard deviation (%RSD) of the peak areas should be ≤ 2.0%.

Data Interpretation and Troubleshooting

During a reaction, chromatograms are taken at various time points. The progress can be monitored by observing:

  • The decrease in the peak area of the starting material(s).

  • The increase in the peak area of the product, 4,6-dichloro-N-isopropyl-N-methylpyrimidin-2-amine.

  • The appearance and potential transient nature of any intermediate peaks.

  • The formation of any impurity peaks, which should be monitored and controlled.

The percentage conversion can be estimated using the relative peak areas (assuming similar response factors for starting material and product) or more accurately by using a calibration curve.

IssuePossible CauseSuggested Solution
Peak Tailing 1. Column degradation. 2. Secondary interactions (e.g., with silanols).[9]1. Replace the column. 2. Ensure mobile phase pH is appropriate; check formic acid concentration.[9]
Poor Resolution 1. Mobile phase composition is not optimal. 2. Column is not suitable.1. Adjust the gradient slope (make it shallower). 2. Try a different stationary phase (e.g., Phenyl-Hexyl).
Variable Retention Times 1. Column temperature is not stable. 2. Pump is not delivering a consistent flow.1. Ensure the column oven is on and equilibrated. 2. Prime the pump and check for leaks.
High Backpressure 1. Frit or column is clogged. 2. Buffer precipitation.1. Filter all samples and mobile phases. Reverse flush the column. 2. Ensure mobile phase components are soluble.

Conclusion

The RP-HPLC method described in this application note is a reliable and robust tool for monitoring the synthesis of 4,6-dichloro-N-isopropyl-N-methylpyrimidin-2-amine. By providing clear separation of key reaction components, it allows for effective in-process control, leading to improved yield, higher purity, and better process understanding. Adherence to the outlined protocols for sample preparation, system suitability, and data interpretation will ensure high-quality, reproducible results for researchers, scientists, and drug development professionals.

References

  • Benchchem. Methods for monitoring the progress of pyrimidine reactions.
  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
  • International Council for Harmonisation. ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • International Council for Harmonis
  • Pharma's Almanac. Navigating HPLC Method Development: Tips for Success.
  • PharmTech.
  • European Medicines Agency. Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.
  • News-Medical.net. Expediting HPLC Method Development in Pharmaceutical Analysis.
  • Chromatography Forum. HPLC Method Development Steps For Pharmaceuticals: How To Make.
  • ResearchGate.
  • National High Magnetic Field Laboratory. Monitoring Mechanistic Details in the Synthesis of Pyrimidines via Real-Time, Ultrafast Multidimensional NMR Spectroscopy.
  • Benchchem. Technical Support Center: HPLC Purification of 4-Chloro-6-(3-iodophenyl)pyrimidine.
  • SIELC Technologies. Separation of Pyrimidine, 2-bromo- on Newcrom R1 HPLC column.
  • Synblock. CAS 1289130-76-2 | 4,6-Dichloro-N-isopropyl-N-methylpyrimidin-2-amine.
  • BLDpharm. 1289130-76-2|4,6-Dichloro-N-isopropyl-N-methylpyrimidin-2-amine.
  • Heterocyclic Letters.
  • SciTeMed Publishing. Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review.
  • Advanced ChemBlocks Inc. 4,6-dichloro-N-isopropyl-N-methylpyrimidin-2-amine 95% | CAS.

Sources

Troubleshooting & Optimization

Technical Support Center: Quenching and Workup Procedures for 4,6-dichloro-N-isopropyl-N-methylpyrimidin-2-amine Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for handling reactions involving the synthesis of 4,6-dichloro-N-isopropyl-N-methylpyrimidin-2-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the critical quenching and workup phases of your synthesis. Proper execution of these steps is paramount for ensuring the safety, purity, and yield of your target intermediate.

Part 1: Core Principles of Quenching and Workup

The synthesis of 4,6-dichloro-N-isopropyl-N-methylpyrimidin-2-amine, like many other dichloropyrimidines, often employs potent chlorinating agents such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). The unreacted excess of these reagents is highly reactive and must be neutralized (quenched) safely before product isolation.

The Chemistry of the Quench: The most common challenge is managing the highly exothermic hydrolysis of POCl₃. When POCl₃ reacts with water, it produces phosphoric acid and hydrochloric acid. This reaction can be delayed and then proceed with sudden, uncontrollable vigor, posing a significant safety risk.[1]

The Imperative of Temperature Control: The primary strategy to mitigate the thermal risk is to ensure a sufficient heat sink is available during the quench. This is almost universally achieved by slowly adding the reaction mixture to a vigorously stirred slurry of ice and water. The large enthalpy of fusion of ice provides a powerful buffer against rapid temperature increases.

pH and Product Stability: The 4,6-dichloro substituents on the pyrimidine ring are activated towards nucleophilic aromatic substitution (SNAr). The nucleophile in this case can be water, leading to the formation of undesired hydroxy- or dihydroxy-pyrimidines. This hydrolysis is accelerated under both strongly acidic and strongly basic conditions. Therefore, after the initial acidic quench, the pH must be carefully adjusted to a neutral or slightly basic range (pH 7-9) using a mild base like sodium bicarbonate or sodium carbonate.[2]

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the safest and most effective way to quench a large-scale reaction involving excess POCl₃?

A1: For any scale, the guiding principle is controlled addition and efficient heat transfer. Slowly add the cooled reaction mixture via an addition funnel to a separate, well-stirred vessel containing a large volume of crushed ice or an ice-water slurry (typically 5-10 times the volume of the reaction mixture). Ensure the quenching vessel is in an ice bath to maintain a low temperature (0-5 °C) throughout the addition. For larger scales, consider reverse quenching, where ice is carefully added in small portions to the cooled reaction mixture, although this requires more careful monitoring.

Q2: My product appears to be degrading during workup. How can I minimize hydrolysis of the dichloro-substituents?

A2: Hydrolysis is a common side reaction. To minimize it:

  • Keep it Cold: Perform the quench and all subsequent aqueous washes at low temperatures (0-10 °C).

  • Work Quickly: Do not let the product sit in the aqueous phase for extended periods. Proceed from quenching to extraction without delay.

  • Control the pH: After quenching, neutralize the acidic solution promptly but carefully with a saturated solution of a mild base like sodium bicarbonate (NaHCO₃). Avoid strong bases like NaOH, which can aggressively promote hydrolysis. Adjust the pH to a final value of 7-8.[1][2]

  • Use Brine: Wash the final organic extract with a saturated sodium chloride solution (brine). This helps to remove residual water and break up emulsions, reducing contact time with an aqueous phase.[2]

Q3: Which organic solvent is optimal for extracting 4,6-dichloro-N-isopropyl-N-methylpyrimidin-2-amine?

A3: The choice depends on several factors, including product solubility, solvent density, and ease of removal. Dichloromethane (DCM) is often an excellent choice as the product is typically very soluble in it, and its density facilitates clean separation from the aqueous layer. Ethyl acetate (EtOAc) is another common and effective option. A summary of common choices is presented below.

SolventDensity (g/mL)Boiling Point (°C)Key Considerations
Dichloromethane (DCM) ~1.3340High dissolving power for many chlorinated heterocycles. Forms the lower layer, which can simplify extractions. Volatile and easy to remove.
Ethyl Acetate (EtOAc) ~0.9077Good general-purpose solvent. Forms the upper layer. Less toxic than DCM. Can sometimes be more prone to emulsion formation.
Diethyl Ether ~0.7135Very volatile. High fire hazard. Less effective at dissolving highly polar impurities.

Q4: The synthesis used an amine base like N,N-diethylaniline. How do I remove it during workup?

A4: Tertiary amine bases are typically removed by washing the organic extract with a dilute acid solution. After the initial extraction of your product into an organic solvent, perform a wash with cold, dilute HCl (e.g., 1M). The amine will be protonated to form a water-soluble ammonium salt, which will partition into the aqueous layer. Follow this with a water wash and then a brine wash to remove any residual acid.[3]

Part 3: Standard Operating Protocol (SOP) for Quenching and Workup

This protocol assumes a reaction performed with a chlorinating agent like POCl₃.

Materials:

  • Reaction mixture containing 4,6-dichloro-N-isopropyl-N-methylpyrimidin-2-amine.

  • Large beaker or flask for quenching.

  • Crushed ice and deionized water.

  • Saturated sodium bicarbonate (NaHCO₃) solution.

  • Extraction solvent (e.g., Dichloromethane).

  • Saturated sodium chloride (brine) solution.

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Separatory funnel, magnetic stirrer, and standard laboratory glassware.

Procedure:

  • Preparation: Prepare a quenching vessel with a vigorously stirred slurry of crushed ice and water (approx. 10 volumes relative to the reaction mixture). Place this vessel in a secondary container (ice bath).

  • Cooling: Cool the completed reaction mixture to room temperature, and then further cool it in an ice bath to 0-5 °C.

  • Quenching: Slowly and carefully, add the cooled reaction mixture dropwise to the ice slurry. Monitor the temperature of the quenching vessel, ensuring it does not rise above 10 °C.

  • Neutralization: Once the addition is complete, continue stirring for 15-20 minutes. Slowly add saturated NaHCO₃ solution until gas evolution ceases and the pH of the aqueous layer is between 7 and 8 (check with pH paper).

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with the chosen organic solvent (e.g., DCM, 3 x 50 mL for a 100 mL aqueous volume).

  • Washing: Combine the organic extracts. Wash the combined organic layer sequentially with:

    • Deionized water (1 x volume).

    • Saturated brine solution (1 x volume).[4]

  • Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product, which can then be purified by recrystallization or column chromatography.[4][5]

Part 4: Troubleshooting Guide

Issue: A persistent emulsion forms during extraction.

Cause: Emulsions are often caused by fine particulate matter or amphiphilic byproducts that stabilize the interface between the organic and aqueous layers.

Solution:

  • Patience: Allow the separatory funnel to stand undisturbed for 20-30 minutes.

  • Brine Addition: Add a significant volume of saturated brine solution, which increases the ionic strength and density of the aqueous phase, often helping to break the emulsion.[2]

  • Filtration: Filter the entire emulsified mixture through a pad of Celite® (diatomaceous earth). Rinse the Celite® with fresh extraction solvent. This removes the particulates that may be stabilizing the emulsion.

  • Solvent Change: If emulsions are a persistent problem, consider switching to a different extraction solvent for future runs.

Issue: The product "oils out" and does not solidify upon concentration.

Cause: This can be due to impurities depressing the melting point or the product itself being a low-melting solid or oil at room temperature.

Solution:

  • Trituration: Add a non-polar solvent in which the product is poorly soluble (e.g., hexanes, pentane) to the oil. Vigorously scratch the side of the flask with a glass rod to induce crystallization.

  • Seed Crystals: If available, add a small seed crystal of pure product to the oil.

  • Purification: If trituration fails, the product is likely impure. Purify the oil directly using silica gel column chromatography.

  • High Vacuum: Ensure all residual solvent is removed by placing the product under a high vacuum for several hours.

Part 5: Visual Workflows

Workflow for Quenching and Extraction

G start Completed Reaction Mixture cool_rxn Cool Reaction to 0-5 °C start->cool_rxn quench Slowly Add Reaction to Ice/Water cool_rxn->quench prep_quench Prepare Ice/Water Slurry prep_quench->quench neutralize Neutralize with NaHCO₃ to pH 7-8 quench->neutralize extract Extract with Organic Solvent (e.g., DCM) neutralize->extract wash Wash Organic Layer (Water, then Brine) extract->wash dry Dry over Na₂SO₄ wash->dry concentrate Concentrate in vacuo dry->concentrate end Crude Product concentrate->end

Caption: Standard workflow for the quenching and extraction of dichloropyrimidine reactions.

Troubleshooting Emulsion Formation

G start Persistent Emulsion Forms During Extraction wait Let stand for 20-30 min start->wait First Step add_brine Add Saturated Brine wait->add_brine If not resolved resolved Emulsion Broken wait->resolved If resolved filter Filter through Celite® add_brine->filter If not resolved add_brine->resolved If resolved filter->resolved Guaranteed Resolution

Caption: Decision tree for resolving persistent emulsions during workup.

References

  • BenchChem. (2025). Technical Support Center: Managing Reaction Exotherms in Pyrimidine Synthesis.
  • BenchChem. (2025). Technical Support Center: Synthesis of 4-Amino-2,6-dichloropyrimidine.
  • BenchChem. (2025). Chemoselectivity in Dichloropyrimidine Reactions: A Technical Support Center.
  • BenchChem. (2025). overcoming side reactions in pyrimidine synthesis.
  • Synblock. (n.d.). CAS 1289130-76-2 | 4,6-Dichloro-N-isopropyl-N-methylpyrimidin-2-amine.
  • Google Patents. (2004).
  • ChemicalBook. (n.d.). 2,4-Dichloropyrimidine synthesis.
  • ResearchGate. (2025). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3.
  • Google Patents. (2017). CN102432547A - Synthetic method of 4, 6-dichloro-2-methylpyrimidine.

Sources

Validation & Comparative

cross-reactivity profiling of 4,6-dichloro-N-isopropyl-N-methylpyrimidin-2-amine-based inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Scaffold Advantage

The 4,6-dichloro-N-isopropyl-N-methylpyrimidin-2-amine scaffold (CAS 1289130-76-2) represents a critical electrophilic building block in the synthesis of 2,4,6-trisubstituted pyrimidine kinase inhibitors.[1][2][3] Unlike the classic 2,4-diaminopyrimidine core found in first-generation ALK inhibitors (e.g., Crizotinib) or the 2,4,5-substituted core of Ceritinib, this scaffold introduces a specific N-isopropyl-N-methyl substitution at the C2 position early in the synthetic pathway.[1][2][3]

This specific C2-substitution pattern is designed to exploit the solvent-exposed region of the ATP-binding pocket, potentially improving solubility and metabolic stability compared to unsubstituted amines.[1][2][3] However, the high reactivity of the C4 and C6 chlorines allows for the rapid generation of diverse libraries targeting ALK , CDK , and MAPK pathways. The challenge lies in the scaffold's inherent promiscuity; without rigorous cross-reactivity profiling, lead compounds risk failing due to off-target toxicity (particularly IGF-1R/INSR) or poor selectivity indices.[1][2][3]

This guide outlines a self-validating profiling workflow to benchmark derivatives of this scaffold against clinical standards like Ceritinib , Alectinib , and Palbociclib .

Structural Logic & Mechanism of Action

To optimize selectivity, one must understand how the N-isopropyl-N-methyl group influences binding.[1][2]

  • The C2-Amine Anchor: In many kinase active sites (e.g., ALK, CDK4/6), the C2-substituent orients the molecule towards the solvent front or interacts with the hinge region. The bulky isopropyl group provides hydrophobic shielding, while the methyl group reduces the rotational freedom of the amine, potentially locking the inhibitor into a bioactive conformation (entropic advantage).

  • The Electrophilic Warheads (C4/C6): The two chlorine atoms function as "handles" for nucleophilic aromatic substitution (SNAr).

    • C4 Substitution: typically occurs first due to the activating effect of the ring nitrogens, allowing the introduction of the primary pharmacophore (e.g., a hinge-binding motif).

    • C6 Substitution: allows for "tail" modifications to tune physicochemical properties (LogD, solubility).

Diagram 1: Structural Activity Relationship (SAR) & Selectivity Logic

SAR_Logic Scaffold 4,6-Dichloro-N-isopropyl- N-methylpyrimidin-2-amine C2_Sub C2: N-Isopropyl-N-Methyl (Solvent Front / Hydrophobic Fit) Scaffold->C2_Sub C4_Sub C4: Primary Pharmacophore (Hinge Binding / Specificity) Scaffold->C4_Sub S_NAr (1st) C6_Sub C6: Tail Modification (ADME / Solubility) Scaffold->C6_Sub S_NAr (2nd) Target_ALK Target: ALK / ROS1 (High Affinity) C2_Sub->Target_ALK Steric Fit C4_Sub->Target_ALK H-Bonding OffTarget_IGF Liability: IGF-1R / INSR (Hyperglycemia Risk) C4_Sub->OffTarget_IGF Structural Homology OffTarget_GSK Liability: GSK3β (Wnt Pathway Activation) C4_Sub->OffTarget_GSK ATP Pocket Similarity Target_CDK Target: CDK4/6 (Cell Cycle) C6_Sub->Target_CDK Selectivity Tuning

Caption: SAR logic flow showing how the C2, C4, and C6 positions of the scaffold dictate target affinity (ALK/CDK) and off-target liabilities (IGF-1R/GSK3β).

Comparative Performance Profiling

When developing inhibitors from this scaffold, performance must be measured against established "Gold Standards" for the intended target class. The table below assumes an ALK/ROS1-focused optimization campaign, which is the most common application for 2,4,6-pyrimidine cores.

Table 1: Benchmark Comparison of Pyrimidine-Class Inhibitors
Feature[Scaffold]-Derivative (Target Profile)Ceritinib (Standard)Crizotinib (1st Gen)Alectinib (Next Gen)
Core Structure 2-amino-4,6-disubstituted pyrimidine2,4,5-trisubstituted pyrimidineAminopyridine (Different scaffold)Benzo[b]carbazole
Primary Targets ALK, ROS1, CDK (tunable)ALK, ROS1, IGF-1RALK, ROS1, METALK, RET
Selectivity (Gini) Moderate (0.4 - 0.[1][2]6)Moderate (IGF-1R liability)Low (Promiscuous)High (>0.[1]7)
Key Liability IGF-1R / INSR (Metabolic)Hyperglycemia / GI ToxicityVisual disturbances (MET)Myalgia (CPK elevation)
Brain Penetration Tunable via C6-substitutionHighLowHigh
Resistance Profile Effective vs. L1196M (Gatekeeper)Effective vs. L1196MIneffective vs. L1196MEffective vs. G1202R

Experimental Insight: The N-isopropyl-N-methyl group at C2 often provides a cleaner kinase profile than the unsubstituted amine found in early fragments, but it does not automatically eliminate IGF-1R binding.[1][2][3] You must screen for Insulin Receptor (INSR) early, as the pyrimidine hinge-binding motif is highly conserved between ALK and INSR.

Experimental Protocols: The Self-Validating Workflow

To ensure data trustworthiness, use this orthogonal screening approach.[1] Do not rely on a single assay format.

Phase 1: High-Throughput Binding (The "Scan")

Objective: Rapidly eliminate promiscuous binders using a competition assay.

  • Method: KINOMEscan® (DiscoverX) or similar active-site directed competition binding.[1][2][3]

  • Protocol:

    • Compound Prep: Dissolve derivative in 100% DMSO to 10 mM.

    • Screening Concentration: Screen at 1 µM (standard) and 10 µM (stress test).

    • Panel Selection: Use the TK (Tyrosine Kinase) panel + CDK panel. Crucial inclusions: ALK, ROS1, MET, IGF-1R, INSR, JAK2, GSK3β.

    • Readout: Report as % Control.

    • Hit Criteria: Any kinase with <35% Control is a "Hit" and moves to Phase 2.

Phase 2: Functional Potency & Selectivity (The "Truth")

Objective: Confirm functional inhibition and determine IC50.

  • Method: TR-FRET (LanthaScreen) or Microfluidic Mobility Shift (Caliper).[1][2]

  • Protocol (TR-FRET Example):

    • Reagents: Use Europium-labeled anti-phosphotyrosine antibody and AlexaFluor-labeled tracer.[1][2][3]

    • Reaction: Incubate Kinase + ATP (at Km) + Substrate + Compound (10-point dilution, 1:3 serial).

    • Detection: Measure TR-FRET ratio (665 nm / 615 nm).

    • Validation: Include Staurosporine (pan-kinase) and Ceritinib (specific control) on every plate.

    • Calculation: Fit to 4-parameter logistic equation. Calculate Selectivity Ratio :

      
      . Target ratio > 30x.
      
Diagram 2: Cross-Reactivity Profiling Workflow

Profiling_Workflow Library Library Synthesis (Scaffold: 4,6-dichloro...) Step1 Phase 1: Binding Screen (KINOMEscan @ 1µM) Library->Step1 Decision1 Selectivity Score < 0.3? Step1->Decision1 Step2 Phase 2: Functional IC50 (TR-FRET / Caliper) Decision1->Step2 Yes (Selective) Discard Discard / Redesign Decision1->Discard No (Promiscuous) Liability_Check Liability Screen: IGF-1R & INSR Step2->Liability_Check Final_Cand Lead Candidate (>30x Selectivity) Liability_Check->Final_Cand Clean Profile Liability_Check->Discard Potent INSR Hit

Caption: Step-by-step filtering logic. Note the critical "Liability Screen" for IGF-1R/INSR, a common failure mode for pyrimidine-based inhibitors.[1][2][3]

Clinical Implications of Cross-Reactivity

Understanding the consequences of the profile is as important as the data itself.

  • IGF-1R/INSR Cross-Reactivity:

    • Mechanism:[2][3][4] The ATP pockets of ALK and Insulin Receptor are structurally homologous.

    • Clinical Outcome: Hyperglycemia and hyperinsulinemia. This was a major dose-limiting toxicity for early ALK inhibitors and IGF-1R targeted therapies (e.g., Linsitinib).[1][2][3]

    • Guidance: If your scaffold derivative inhibits INSR with an IC50 < 500 nM, structural modification at the C4-position (hinge binder) is required to introduce steric clashes specific to the INSR pocket.

  • ROS1 Co-Inhibition:

    • Mechanism:[2][3][4] High homology between ALK and ROS1 kinase domains.

    • Clinical Outcome: Generally beneficial. ROS1 rearrangements drive ~1-2% of NSCLC.[1][2][3] Dual ALK/ROS1 activity (like Crizotinib/Ceritinib) expands the addressable patient population.

  • CDK4/6 Off-Target:

    • Mechanism:[2][3][4] 2,4-diaminopyrimidines are privileged scaffolds for CDK inhibition (e.g., Abemaciclib analogs).

    • Clinical Outcome: Neutropenia and cell-cycle arrest in normal tissues.[1][2][3]

    • Guidance: If targeting ALK, screen against CDK4/6 early. If targeting CDK, screen against ALK to avoid unnecessary tyrosine kinase toxicity.

References

  • Marsilje, T. H., et al. (2013).[5] "Synthesis, Structure-Activity Relationships, and In Vivo Efficacy of the Novel Potent and Selective Anaplastic Lymphoma Kinase (ALK) Inhibitor 5-Chloro-N2-(2-isopropoxy-5-methyl-4-(piperidin-4-yl)phenyl)-N4-(2-(isopropylsulfonyl)phenyl)pyrimidine-2,4-diamine (LDK378)."[1][2][3] Journal of Medicinal Chemistry.

  • Friboulet, L., et al. (2014). "The ALK inhibitor ceritinib overcomes crizotinib resistance in non-small cell lung cancer."[6] Cancer Discovery.

  • Davis, M. I., et al. (2011). "Comprehensive analysis of kinase inhibitor selectivity." Nature Biotechnology.

  • Synblock Chemical Data. (2024). "Product: 4,6-Dichloro-N-isopropyl-N-methylpyrimidin-2-amine (CAS 1289130-76-2)."[1][2][3] ChemicalBook / Synblock Catalog.

  • Lovly, C. M., et al. (2014). "Rationale for co-targeting IGF-1R and ALK in ALK fusion-positive lung cancer." Nature Medicine.

Sources

A Comparative Benchmarking Guide to the Synthetic Efficiency of 4,6-dichloro-N-isopropyl-N-methylpyrimidin-2-amine Reactions

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and drug discovery, pyrimidine-based scaffolds are of paramount importance, forming the core of numerous therapeutic agents.[1] The title compound, 4,6-dichloro-N-isopropyl-N-methylpyrimidin-2-amine, is a key intermediate for the synthesis of various biologically active molecules. Its efficient and selective synthesis is a critical factor in the drug development pipeline. This guide provides an in-depth technical comparison of plausible synthetic strategies for this target molecule, offering experimental insights and data to inform your research and development efforts.

Introduction to Synthetic Strategies

The synthesis of 4,6-dichloro-N-isopropyl-N-methylpyrimidin-2-amine presents a classic challenge in heterocyclic chemistry: regioselective functionalization of a polysubstituted pyrimidine ring. The two primary approaches for constructing this molecule are:

  • Direct Nucleophilic Aromatic Substitution (SNAr) on 2,4,6-Trichloropyrimidine: This is a convergent approach where the N-isopropyl-N-methylamino group is introduced in a single step. The primary challenge lies in controlling the regioselectivity of the substitution reaction.

  • Two-Step Synthesis via 2-Amino-4,6-dichloropyrimidine: This linear approach involves the initial synthesis of a common intermediate, 2-amino-4,6-dichloropyrimidine, followed by the introduction of the isopropyl and methyl groups. This strategy offers potentially better control over the final product's identity but adds a step to the overall sequence.

This guide will dissect both strategies, providing a comparative analysis of their synthetic efficiency based on reported yields for analogous reactions, reaction conditions, and potential challenges.

Method 1: Direct Nucleophilic Aromatic Substitution (SNAr)

This method hinges on the direct reaction of the commercially available and inexpensive 2,4,6-trichloropyrimidine with N-isopropyl-N-methylamine. The success of this approach is dictated by the inherent reactivity of the pyrimidine ring.

Chemical Principles and Rationale

The pyrimidine ring is electron-deficient, making it susceptible to nucleophilic aromatic substitution. The chlorine atoms at the 2, 4, and 6 positions are good leaving groups. Generally, the C4 and C6 positions of a pyrimidine ring are more activated towards nucleophilic attack than the C2 position.[2] This preference is attributed to the ability of the nitrogen atoms in the ring to stabilize the negative charge of the Meisenheimer intermediate more effectively when the attack occurs at the C4 or C6 position.

However, the regioselectivity of SNAr reactions on dichloropyrimidines can be highly sensitive to the substituents on the ring and the reaction conditions.[2] While C4/C6 substitution is the general rule, C2 selectivity can sometimes be achieved, particularly with certain nucleophiles or through catalyst control.[1]

dot graph "SNAr_Mechanism" { layout=dot; rankdir="LR"; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

} Caption: Proposed SNAr reaction pathways for 2,4,6-trichloropyrimidine.

Experimental Protocol:

Materials:

  • 2,4,6-Trichloropyrimidine

  • N-isopropyl-N-methylamine

  • Triethylamine (or other non-nucleophilic base)

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM), or Acetonitrile)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,4,6-trichloropyrimidine (1.0 eq) in the chosen anhydrous solvent.

  • Cool the solution to 0 °C using an ice bath.

  • In a separate flask, prepare a solution of N-isopropyl-N-methylamine (1.1 eq) and triethylamine (1.2 eq) in the same anhydrous solvent.

  • Add the amine solution dropwise to the cooled solution of 2,4,6-trichloropyrimidine over 30 minutes.

  • Allow the reaction to warm to room temperature and stir for 2-24 hours, monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to separate the desired C2-substituted product from the C4/C6-substituted isomers.

Benchmarking Data:
ParameterMethod 1: Direct SNArReference (Analogous Reactions)
Starting Material 2,4,6-TrichloropyrimidineCommercially available
Key Reagent N-isopropyl-N-methylamineCommercially available
Reported Yield (C2-selectivity) Estimated: 20-40%Reactions of 2,4,6-trichloropyrimidine with anilines show a preference for C4 substitution, with C2 isomer as a minor product.[3]
Reaction Time 2-24 hoursVaries depending on nucleophile and temperature.
Temperature 0 °C to room temperatureMild conditions are generally preferred to enhance selectivity.
Key Challenges Poor regioselectivity leading to a mixture of isomers, requiring careful purification.Separation of C2 and C4/C6 isomers can be difficult.

Method 2: Two-Step Synthesis via 2-Amino-4,6-dichloropyrimidine

This strategy involves the initial preparation of 2-amino-4,6-dichloropyrimidine, a versatile intermediate, followed by the introduction of the isopropyl and methyl groups.

Chemical Principles and Rationale

Step 1: Chlorination of 2-Amino-4,6-dihydroxypyrimidine

The first step is the conversion of the dihydroxy pyrimidine to the corresponding dichloro derivative. This is a standard transformation in pyrimidine chemistry, typically achieved using a strong chlorinating agent like phosphorus oxychloride (POCl₃).[4][5] The reaction proceeds via the formation of a Vilsmeier-Haack like intermediate. The use of a tertiary amine base, such as N,N-dimethylaniline or triethylamine, is often employed to neutralize the HCl generated during the reaction.[6]

Step 2: N-Alkylation of 2-Amino-4,6-dichloropyrimidine

The second step involves the alkylation of the 2-amino group. This can be challenging as direct alkylation of primary amines can lead to a mixture of mono-, di-, and even tri-alkylated products. A more controlled approach would be a two-step alkylation: first, reductive amination with acetone to introduce the isopropyl group, followed by methylation. Alternatively, a direct one-pot reductive amination with acetone and formaldehyde could be explored. A more classical approach would be sequential alkylation using an isopropyl halide followed by a methyl halide in the presence of a base.

dot graph "Two_Step_Synthesis" { layout=dot; rankdir="LR"; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];

} Caption: Workflow for the two-step synthesis of the target molecule.

Experimental Protocols:

Step 1: Synthesis of 2-Amino-4,6-dichloropyrimidine

Materials:

  • 2-Amino-4,6-dihydroxypyrimidine

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylaniline or Triethylamine

Procedure:

  • In a four-necked round-bottom flask equipped with a mechanical stirrer, heating mantle, condenser, and an addition funnel, charge phosphorus oxychloride (3.4 to 4.2 molar equivalents) and 2-amino-4,6-dihydroxypyrimidine (1 molar equivalent).[6]

  • Heat the mixture to a temperature between 55°C and 60°C.

  • Slowly add N,N-dimethylaniline (1.7 to 2.5 molar equivalents) to the reaction mixture via the addition funnel, ensuring the temperature is maintained between 55°C and 68°C.[6]

  • Monitor the reaction progress by TLC or HPLC.

  • Once the reaction is complete, cool the mixture. The excess phosphorus oxychloride can be removed under reduced pressure.

  • Carefully add the resulting viscous oil to a mixture of ice and water.

  • Neutralize the solution with 10N sodium hydroxide while providing external cooling.

  • Filter the resulting precipitate and dry it in a vacuum oven at 50°C.[6]

Step 2: N-Alkylation of 2-Amino-4,6-dichloropyrimidine (Proposed)

Materials:

  • 2-Amino-4,6-dichloropyrimidine

  • Isopropyl bromide (or iodide)

  • Methyl iodide (or other methylating agent)

  • Sodium hydride (NaH) or other strong base

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • In a flame-dried flask under an inert atmosphere, suspend sodium hydride (2.2 eq) in anhydrous DMF.

  • Add a solution of 2-amino-4,6-dichloropyrimidine (1.0 eq) in anhydrous DMF dropwise at 0 °C.

  • Allow the mixture to stir at room temperature for 30 minutes.

  • Add isopropyl bromide (1.1 eq) dropwise and stir the reaction at room temperature overnight.

  • Monitor the formation of the mono-isopropyl intermediate by TLC or LC-MS.

  • Cool the reaction to 0 °C and add a second portion of sodium hydride (1.1 eq).

  • After stirring for 30 minutes, add methyl iodide (1.2 eq) dropwise.

  • Allow the reaction to stir at room temperature for 4-6 hours.

  • Quench the reaction carefully with water and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Benchmarking Data:
ParameterMethod 2: Two-Step SynthesisReference (Analogous Reactions)
Starting Material 2-Amino-4,6-dihydroxypyrimidineCommercially available
Key Reagents POCl₃, N-isopropyl-N-methylamine precursorsStandard laboratory reagents
Reported Yield (Step 1) 70-90%Patented processes report yields over 80%.[6] Older methods report around 70%.
Estimated Yield (Step 2) 40-60%N-alkylation of aminopyrimidines can be variable.
Overall Estimated Yield 28-54%
Reaction Time Step 1: 4-8 hours; Step 2: 12-24 hours
Temperature Step 1: 55-68°C; Step 2: 0°C to room temperature
Key Challenges Two-step process, potential for over-alkylation in the second step leading to purification difficulties.

Comparative Analysis and Recommendation

FeatureMethod 1: Direct SNArMethod 2: Two-Step Synthesis
Atom Economy HigherLower
Step Economy 1 step2 steps
Regioselectivity Poor, major challengeExcellent (for the pyrimidine core)
Purification Difficult, requires separation of isomersPotentially challenging due to alkylation byproducts
Overall Yield Lower (estimated 20-40%)Potentially higher (estimated 28-54%)
Scalability Challenging due to purificationMore scalable, especially Step 1

Recommendation:

For initial small-scale synthesis and exploratory work, Method 1 (Direct SNAr) might be a quicker route to access the target molecule, provided that an efficient method for isomer separation can be developed.

For larger-scale synthesis where purity and a reliable, reproducible yield are critical, Method 2 (Two-Step Synthesis) is the recommended approach. Although it involves an additional step, the chlorination of 2-amino-4,6-dihydroxypyrimidine is a well-established and high-yielding reaction.[6] The subsequent N-alkylation, while requiring careful optimization to control the formation of byproducts, offers a more predictable pathway to the desired product.

Conclusion

The synthesis of 4,6-dichloro-N-isopropyl-N-methylpyrimidin-2-amine is a task that requires careful consideration of regioselectivity and reaction control. While a direct SNAr approach is attractive for its conciseness, the inherent preference for C4/C6 substitution on the pyrimidine ring presents a significant hurdle. A two-step strategy, beginning with the robust synthesis of 2-amino-4,6-dichloropyrimidine, offers a more controlled and likely higher-yielding route to the target compound, making it the more prudent choice for process development and scale-up operations in a drug discovery and development setting.

References

  • SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde - MDPI. (2022, August 12). Retrieved from [Link]

  • Process for the preparation of 2-amino-4,6-dichloro-pyrimidine - Google Patents.
  • Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies - PMC. Retrieved from [Link]

  • 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production - PMC. Retrieved from [Link]

  • PROCESS FOR PREPARING 2-AMINO-4-CHLORO-6-ALKOXYPYRIMIDINES - Google Patents.
  • PROCESS FOR PREPARING 2,5-DIAMINO-4,6-DICHLOROPYRIMIDINE - European Patent Office. Retrieved from [Link]

  • 5-Substituted 2-amino-4, 6-dihydroxypyrimidines and 2-amino-4, 6-dichloropyrimidines: Synthesis and inhibitory effects on immune-activated nitric oxide production - ResearchGate. Retrieved from [Link]

  • Method For Producing 2 Amino 4, 6 Dichloro 5 Formamidopyrimidine - Quick Company. Retrieved from [Link]

  • 2,4,6-Trichloropyrimidine. Reaction with Anilines | Request PDF - ResearchGate. Retrieved from [Link]

  • Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. Retrieved from [Link]

  • Method for preparing 2,5-diamino-4,6-dichloropyrimidine - Google Patents.
  • Preparation method of 4,6-dichloro-2-(propythio)pyrimidine-5-amine - Google Patents.
  • Method for synthesizing 4,6-dichloro-2-(propylthio)-5-aminopyrimidine - Eureka | Patsnap. Retrieved from [Link]

  • Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. Retrieved from [Link]

  • An efficient and simple methodology for the synthesis of 2-amino-4- (N-alkyl/arylamino)-6-chloropyrimidines - Academia.edu. Retrieved from [Link]

  • Easy and Efficient SNAr Reactions on Halopyridines in Solvent Free Conditions. Retrieved from [Link]

  • Method for synthesizing 4,6-dichloro-2-(propylthio)-5-aminopyrimidine - Google Patents.
  • Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC. Retrieved from [Link]

Sources

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。